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  • Product: 6-Oxa-2-azaspiro[3.4]octane hydrochloride
  • CAS: 1359656-12-4

Core Science & Biosynthesis

Foundational

The Structural and Physicochemical Paradigm of 6-Oxa-2-azaspiro[3.4]octane Hydrochloride in Modern Drug Discovery

Executive Summary: Escaping Flatland In contemporary medicinal chemistry, the over-reliance on planar, aromatic ring systems has frequently led to clinical attrition due to poor aqueous solubility, high metabolic clearan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland

In contemporary medicinal chemistry, the over-reliance on planar, aromatic ring systems has frequently led to clinical attrition due to poor aqueous solubility, high metabolic clearance, and off-target promiscuity. To circumvent these liabilities, drug discovery programs are increasingly adopting spirocyclic scaffolds to increase the fraction of sp³-hybridized carbons ( Fsp3​ ) within lead compounds.

6-Oxa-2-azaspiro[3.4]octane hydrochloride has emerged as a premier building block in this structural revolution. By fusing an oxygen-containing tetrahydrofuran ring with a nitrogen-containing azetidine ring through a single quaternary spiro carbon, this scaffold provides a highly rigid, three-dimensional vector. This whitepaper details the physicochemical properties, mechanistic utility, and synthetic handling of this critical intermediate, drawing upon its validated use in the development of next-generation antivirals and CNS therapeutics.

Physicochemical Profiling and Structural Causality

The utility of 6-Oxa-2-azaspiro[3.4]octane hydrochloride [1] stems directly from its distinct physicochemical profile. The spirocyclic core imparts conformational restriction, which minimizes the entropic penalty upon target binding. Furthermore, the strategic placement of the oxygen heteroatom serves as a localized hydrogen-bond acceptor, which can fine-tune the topological polar surface area (TPSA) without drastically increasing lipophilicity (LogP).

Quantitative Data Summary
Physicochemical PropertyValue / Description
Chemical Name 6-Oxa-2-azaspiro[3.4]octane hydrochloride
CAS Registry Number 1359656-12-4
Molecular Formula C₆H₁₂ClNO
Molecular Weight 149.62 g/mol
SMILES String C1CC2(CNC2)CO1.[H]Cl
Standard Purity ≥ 97%
Form Solid (Hydrochloride Salt)
Key Structural Feature High Fsp3​ character; orthogonal ring geometry

Data aggregated from standardized chemical supplier specifications [2].

Mechanistic Applications in Lead Optimization

The true value of this spirocycle is best understood through its application in resolving specific pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks.

Case Study: SARS-CoV-2 3CL Protease Inhibition (S-892216)

During the optimization of the clinical candidate S-892216 (a second-generation SARS-CoV-2 3CLpro inhibitor), researchers faced a critical challenge: earlier iterations of the molecule suffered from poor metabolic stability in human liver microsomes (HLM).

  • The Causality of the Solution: Cytochrome P450 enzymes (e.g., CYP3A4) frequently recognize and oxidize flat, lipophilic appendages via π−π stacking interactions in their active sites. By incorporating the 6-oxa-2-azaspiro[3.4]octane moiety into the S1' pocket of the protease, the research team disrupted this planar recognition. The bulky, sp³-rich nature of the spirocycle sterically hindered CYP-mediated oxidation while perfectly filling the lipophilic S1' pocket of the viral protease.

  • The Result: The incorporation of this specific spirocycle yielded a balanced profile with an IC₅₀ of 8.37 nM and dramatically improved HLM stability (58% remaining at 30 minutes) [3].

Pathway Core SARS-CoV-2 3CLpro Inhibitor Scaffold Spiro 6-Oxa-2-azaspiro[3.4]octane (S1' Pocket Binding) Core->Spiro Structural Vector Nitrile Nitrile Warhead (Cys145 Covalent Adduct) Core->Nitrile Reversible Inhibition Aryl 3-Chloro-4-fluorobenzene (S2 Pocket / His41 Stacking) Core->Aryl Hydrophobic Interaction HLM Increased HLM Stability (58% remaining at 30 min) Spiro->HLM sp3-Enrichment Effect

Structural role of 6-Oxa-2-azaspiro[3.4]octane in 3CLpro inhibitor binding and stability.

Application in CNS Therapeutics

Beyond antivirals, derivatives of the 6-oxa-2-azaspiro[3.4]octane core are heavily utilized in the design of M4 muscarinic receptor agonists [4]. The orthogonal diversification points of the spirocycle allow medicinal chemists to precisely tune the spatial trajectory of pharmacophores, which is critical for achieving subtype selectivity among highly conserved G-protein coupled receptors (GPCRs) in the central nervous system.

Experimental Methodology: Self-Validating Amine Coupling Protocol

6-Oxa-2-azaspiro[3.4]octane is commercially supplied as a hydrochloride salt. This is an intentional formulation choice: the protonated amine is highly resistant to oxidative degradation, ensuring long-term bench stability. However, to utilize the compound as a nucleophile in SN​2 alkylations or Buchwald-Hartwig cross-couplings, the free base must be generated in situ.

The following protocol details a standard nucleophilic substitution workflow, adapted from the synthesis of S-892216 intermediates [3].

Step-by-Step Nucleophilic Coupling Protocol

Reagents Required:

  • Electrophilic scaffold (e.g., an alkyl halide or activated heteroaryl chloride) (1.0 eq)

  • 6-Oxa-2-azaspiro[3.4]octane hydrochloride (1.2 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 - 5.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Methodology & Causality:

  • Preparation: To an oven-dried reaction vial, add the electrophilic scaffold (1.0 eq) and 6-oxa-2-azaspiro[3.4]octane hydrochloride (1.5 eq).

  • Solvent Addition: Suspend the reagents in anhydrous DMF (approx. 0.1 M concentration). Rationale: DMF possesses a high dielectric constant, which stabilizes the polar transition state of the SN​2 reaction, significantly accelerating the coupling kinetics.

  • Base Addition: Add DIPEA (3.0 eq) dropwise at room temperature. Rationale: DIPEA acts as a non-nucleophilic base. Its bulky isopropyl groups prevent it from competing with the spirocycle for the electrophile, while effectively neutralizing the HCl salt to liberate the reactive secondary amine free-base.

  • Thermal Activation: Stir the reaction mixture at 60 °C for 30 to 60 minutes. Monitor completion via LC-MS.

  • Aqueous Workup: Quench the reaction by adding distilled water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Rationale: EtOAc effectively partitions the relatively lipophilic product away from the highly polar DMF and water-soluble DIPEA hydrochloride salts.

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

Workflow Reagents Electrophile + 6-Oxa-2-azaspiro[3.4]octane HCl Base Add DIPEA (Base) in DMF (Solvent) Reagents->Base Neutralize HCl Salt Reaction Stir at 60 °C for 30 min Base->Reaction SN2 Nucleophilic Attack Workup Quench with Water Extract with EtOAc Reaction->Workup Phase Separation Purification Dry Organic Layer (Na2SO4) Filter & Concentrate Workup->Purification Isolate Product

Step-by-step synthetic workflow for amine coupling using the spirocyclic hydrochloride salt.

Conclusion

The integration of 6-Oxa-2-azaspiro[3.4]octane hydrochloride into a medicinal chemistry pipeline represents a highly rational approach to optimizing drug-like properties. By leveraging its rigid, sp³-enriched geometry, researchers can systematically engineer out metabolic liabilities while precisely targeting complex three-dimensional receptor pockets. Proper handling of its hydrochloride salt form, paired with optimized coupling protocols, ensures high-yielding integration into diverse chemical libraries.

References

  • National Institutes of Health (PMC). Discovery of the Clinical Candidate S‑892216: A Second-Generation of SARS-CoV‑2 3CL Protease Inhibitor for Treating COVID-19. Available at:[Link]

Exploratory

The Strategic Implementation of 6-Oxa-2-azaspirooctane Hydrochloride (CAS 1359656-12-4) in Modern Drug Discovery

The Strategic Implementation of 6-Oxa-2-azaspiro[1]octane Hydrochloride (CAS 1359656-12-4) in Modern Drug Discovery Executive Summary In contemporary medicinal chemistry, escaping "flatland"—the overreliance on planar, s...

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Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Implementation of 6-Oxa-2-azaspiro[1]octane Hydrochloride (CAS 1359656-12-4) in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, escaping "flatland"—the overreliance on planar, sp2 -hybridized aromatic rings—is critical for improving the clinical success rates of drug candidates. 6-Oxa-2-azaspiro[1]octane hydrochloride (CAS 1359656-12-4) has emerged as a premium spirocyclic building block designed to address the pharmacokinetic liabilities of traditional saturated heterocycles like morpholine, piperazine, and piperidine. By introducing a rigid, cambered three-dimensional architecture, this module enhances the fraction of sp3 carbons ( Fsp3​ ), fundamentally altering the molecule's lipophilicity, metabolic stability, and off-target toxicity profile. This technical guide explores the structural rationale, synthetic methodologies, and validated therapeutic applications of this highly versatile bioisostere.

Chemical Identity & Structural Analysis

The 6-oxa-2-azaspiro[1]octane core consists of a four-membered azetidine ring orthogonally fused to a five-membered tetrahydrofuran ring via a single quaternary spiro carbon. This orthogonal fusion creates a highly rigid scaffold that projects its substituents into distinct, predictable three-dimensional vectors.

Table 1: Physicochemical and Structural Identifiers
ParameterSpecification
Chemical Name 6-oxa-2-azaspiro[1]octane hydrochloride
CAS Registry Number 1359656-12-4[2]
Molecular Formula C₆H₁₂ClNO
Molecular Weight 149.62 g/mol [2]
SMILES String C1CC2(CNC2)CO1.[H]Cl[2]
Core Architecture Spirocyclic (Azetidine + Tetrahydrofuran)
Typical Purity 97% (Commercial Standard)[2]

Mechanistic Role in Pharmacokinetic Optimization

As a Senior Application Scientist, it is imperative to understand why spirocyclic replacement works at a quantum and steric level, rather than just observing the macroscopic effects. The integration of 6-oxa-2-azaspiro[1]octane into a drug scaffold modulates three critical pharmacokinetic pillars:

  • Metabolic Stability via Steric Shielding: Cytochrome P450 (CYP) enzymes typically initiate the clearance of saturated heterocycles via hydrogen atom abstraction at the carbon alpha to the heteroatom. In 6-oxa-2-azaspiro[1]octane, the spiro carbon is quaternary (lacking α -hydrogens), completely blocking oxidation at that specific junction. Furthermore, the rigid 3D bulk of the spirocycle restricts the compound's orientation within the CYP active site, sterically protecting the remaining α -carbons from oxidative attack.

  • Mitigation of hERG Liability via Orbital Rehybridization: High basicity in amines often leads to protonation at physiological pH, driving cardiotoxic binding to the hERG potassium channel. In the azetidine ring of this spirocycle, the compressed internal bond angles force the ring bonds to utilize more p-character. Consequently, the nitrogen's lone pair is forced into an orbital with higher s-character. Because s-orbitals are closer to the nucleus, the lone pair is held more tightly, significantly lowering the pKa​ of the amine and reducing hERG binding affinity.

  • Lipophilicity (logD) Balancing: The incorporation of the oxygen heteroatom (oxa-substitution) introduces a hydrophilic hydrogen-bond acceptor, which lowers the overall lipophilicity (logD) and improves aqueous solubility without sacrificing the membrane permeability required for oral bioavailability.

Table 2: Comparative Pharmacokinetic Logic
ParameterTraditional Morpholine/Piperidine6-oxa-2-azaspiro[1]octane
3D Character ( Fsp3​ ) Moderate (Flexible chair conformation)High (Rigid, orthogonal spiro-fusion)
Metabolic Stability (HLM) Low/Moderate (Prone to α -oxidation)High (Sterically shielded spiro center)
Basicity ( pKa​ ) High (~8.5 - 10.0)Lowered (~7.5 - 8.5 due to ring strain)
hERG Liability High RiskSignificantly Reduced

Validated Applications in Therapeutics

The utility of 6-oxa-2-azaspiro[1]octane is thoroughly validated in recent late-stage drug discovery campaigns:

  • Antiviral Development (SARS-CoV-2): During the optimization of the 3CL protease inhibitor S-892216, researchers replaced a trifluoromethyl-piperidine moiety with 6-oxa-2-azaspiro[1]octane. This bioisosteric swap filled the lipophilic S1′ pocket effectively, yielding a balanced profile with a highly potent IC50​ of 8.37 nM and excellent metabolic stability in human liver microsomes (HLM), retaining 58% of the parent compound after 30 minutes[3].

  • Antitubercular Agents (Pks13 Inhibitors): In the optimization of TAM16, a benzofuran-based inhibitor, replacing a standard piperidine ring with the oxa-azaspiro[1]octane core successfully lowered the logDpH7.4​ , reduced hERG ion channel activity, and maintained excellent minimum inhibitory concentration (MIC) activity against Mycobacterium tuberculosis[4].

  • Oncology (METTL3 Inhibitors): In the development of allosteric and competitive METTL3-METTL14 complex inhibitors, the 6-oxa-2-azaspiro[1]octane moiety was utilized to extend precisely into the solvent-exposed region of the binding pocket, forming critical stabilizing interactions while maintaining a favorable pharmacokinetic profile[5].

Synthetic Methodology & Experimental Protocols

De Novo Synthesis of the Spirocyclic Core

The step-economic synthesis of oxa-azaspiro[1]octanes relies on the precise functionalization of azetidine precursors[6].

Step-by-Step Logic:

  • Olefination: N-Boc-3-azetidinone undergoes a Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate to yield N-Boc-3-(ethoxycarbonylmethylene)azetidine.

  • Reduction & Diol Formation: The conjugated ester is subjected to stepwise reduction (using DIBAL-H followed by NaBH4​ ) to afford a 1,3-diol intermediate.

  • Intramolecular Etherification: Treatment of the 1,3-diol with p-toluenesulfonyl chloride (TsCl) in pyridine selectively activates the primary alcohol, triggering an intramolecular nucleophilic attack by the tertiary alcohol to close the tetrahydrofuran ring.

  • Deprotection: The Boc protecting group is cleaved using HCl in dioxane, precipitating 6-oxa-2-azaspiro[1]octane hydrochloride as a highly pure, bench-stable solid.

Standardized SN​Ar Coupling Protocol

To integrate CAS 1359656-12-4 into an aryl or heteroaryl scaffold (e.g., as performed in the synthesis of S-892216[3]), the following self-validating protocol is recommended:

  • Reagent Preparation: In a dry reaction vial, combine the target aryl halide (0.143 mmol) with 6-oxa-2-azaspiro[1]octane hydrochloride (43.5 mg, 0.214 mmol, 1.5 eq).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (100 μ L, 0.570 mmol, 4.0 eq) to liberate the free base of the spirocycle and neutralize the generated acid.

  • Solvent & Reaction: Dissolve the mixture in anhydrous ethanol (1.2 mL). Seal the vial and stir at 100 °C for 1 hour. The high temperature overcomes the steric hindrance of the secondary spiro-amine.

  • Workup & Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Purify the resulting residue via silica gel column chromatography using a gradient of CHCl3​ to CHCl3​ :MeOH (9:1) to isolate the coupled product.

Visualizations

G A N-Boc-3-azetidinone (Starting Material) B Horner-Wadsworth-Emmons Triethyl phosphonoacetate A->B C N-Boc-3-(ethoxycarbonylmethylene)azetidine B->C D Reduction Sequence (DIBAL-H / NaBH4) C->D E 1,3-Diol Intermediate D->E F Intramolecular Cyclization TsCl, Pyridine E->F G N-Boc-6-oxa-2-azaspiro[3.4]octane F->G H Deprotection HCl in Dioxane G->H I 6-oxa-2-azaspiro[3.4]octane HCl CAS: 1359656-12-4 H->I

Caption: Synthetic workflow for 6-oxa-2-azaspiro[1]octane hydrochloride.

PK_Opt M Traditional Saturated Heterocycles (Morpholine / Piperidine) L1 High logD & Lipophilicity M->L1 L2 Rapid CYP450 Oxidation (Poor HLM Stability) M->L2 L3 High Basicity (pKa) hERG Cardiotoxicity M->L3 S Bioisosteric Replacement 6-oxa-2-azaspiro[3.4]octane L1->S L2->S L3->S O1 Oxygen Heteroatom Lowers logD S->O1 O2 Quaternary Spiro Center Blocks alpha-Oxidation S->O2 O3 Azetidine Ring Strain Lowers pKa & hERG Binding S->O3 R Optimized Clinical Candidate (e.g., S-892216 / TAM16) O1->R O2->R O3->R

Caption: Pharmacokinetic optimization logic using spirocyclic bioisosteric replacement.

References

  • Title: Discovery of the Clinical Candidate S-892216: A Second-Generation of SARS-CoV-2 3CL Protease Inhibitor for Treating COVID-19 Source: PubMed Central (PMC) URL: [Link]

  • Title: Recent advances in small molecules targeting the METTL3 Source: Taylor & Francis URL: [Link]

  • Title: Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of Novel Azaspiro[1]octanes as Multifunctional Modules in Drug Discovery Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Foundational

A Technical Guide to the NMR Spectral Analysis of 6-Oxa-2-azaspiro[3.4]octane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their unique three-dimensional structures which can lead to improved...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their unique three-dimensional structures which can lead to improved pharmacological properties.[1][2] 6-Oxa-2-azaspiro[3.4]octane hydrochloride is a novel spirocyclic building block with potential applications in drug discovery. This guide provides a comprehensive technical overview of the anticipated Nuclear Magnetic Resonance (NMR) spectral data for this compound. While specific experimental data is not widely published, this document presents a detailed, predicted analysis of the ¹H and ¹³C NMR spectra based on established principles of NMR spectroscopy and data from analogous structures. Furthermore, a best-practice experimental protocol for the acquisition of NMR data for this compound is provided, ensuring a self-validating system for researchers. This guide is intended to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of this and related spirocyclic systems.

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

The paradigm of drug discovery is continually evolving, with a notable shift away from flat, aromatic molecules towards more three-dimensional structures.[1] This "escape from flatland" is driven by the need for molecules with improved physicochemical properties, such as increased solubility and metabolic stability, and the ability to interact with complex biological targets in a highly specific manner.[2][3] Spirocycles, which are characterized by two rings sharing a single common atom, are at the forefront of this trend.[2]

The inherent rigidity and three-dimensionality of spirocyclic scaffolds offer several advantages in drug design:

  • Novel Chemical Space: They provide access to unique molecular shapes that are underexplored compared to traditional heterocyclic systems.[4]

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic cores can enhance aqueous solubility and metabolic stability.[3]

  • Conformational Restriction: The fixed orientation of substituents on a spirocyclic core can lead to higher binding affinity and selectivity for biological targets.[5]

The 6-Oxa-2-azaspiro[3.4]octane moiety is an attractive scaffold that combines a reactive azetidine ring with a stable tetrahydrofuran ring. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological screening and formulation. Accurate structural elucidation via NMR spectroscopy is a critical step in the development of any new chemical entity, and this guide provides the foundational knowledge for this process.

Predicted NMR Spectral Analysis of 6-Oxa-2-azaspiro[3.4]octane Hydrochloride

The following is a predicted analysis of the ¹H and ¹³C NMR spectra of 6-Oxa-2-azaspiro[3.4]octane hydrochloride. These predictions are based on the fundamental principles of NMR spectroscopy[6][7] and typical chemical shift values for similar structural motifs.[8] The analysis assumes the use of a common deuterated solvent such as DMSO-d₆, which is suitable for dissolving hydrochloride salts.[9]

Molecular Structure and Atom Numbering

For clarity, the following atom numbering scheme will be used for the analysis of 6-Oxa-2-azaspiro[3.4]octane hydrochloride.

Figure 1: Structure and atom numbering of 6-Oxa-2-azaspiro[3.4]octane hydrochloride.
Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the methylene groups of the azetidine and tetrahydrofuran rings. The presence of the hydrochloride salt will likely lead to a broad signal for the amine protons and may influence the chemical shifts of adjacent protons.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
H7~4.2 - 4.0Triplet (t)2HProtons on the carbon adjacent to the oxygen atom (C7) are expected to be the most deshielded in the tetrahydrofuran ring.
H1, H3~4.0 - 3.8Multiplet (m)4HProtons on the carbons adjacent to the positively charged nitrogen atom (C1 and C3) will be significantly deshielded. The signals may be complex due to coupling with each other and the NH₂⁺ protons.
H8~3.9 - 3.7Triplet (t)2HProtons on C8 are adjacent to the spiro carbon and will be influenced by the overall geometry of the molecule.
NH₂⁺~9.5 - 8.5Broad singlet (br s)2HAmine protons in a hydrochloride salt typically appear as a broad signal at a downfield chemical shift due to proton exchange and quadrupolar broadening.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C7~70 - 65The carbon atom bonded to the oxygen (C7) will have the largest chemical shift in the tetrahydrofuran ring.
C5 (spiro)~80 - 75The spiro carbon (C5), being a quaternary carbon bonded to two electronegative atoms (implicitly through the ring structure), is expected to be significantly downfield.
C1, C3~55 - 50The carbon atoms adjacent to the nitrogen (C1 and C3) will be deshielded.
C4~45 - 40The carbon atom C4, being part of the four-membered ring and adjacent to the spiro carbon, will have a distinct chemical shift.
C8~35 - 30The C8 carbon of the tetrahydrofuran ring is expected to be the most upfield signal.

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality NMR spectra of 6-Oxa-2-azaspiro[3.4]octane hydrochloride.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[10][11]

  • Weighing the Sample: Accurately weigh 5-10 mg of 6-Oxa-2-azaspiro[3.4]octane hydrochloride for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[10]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are excellent choices for hydrochloride salts due to their high polarity.[9]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[10] Gently vortex or sonicate the vial to ensure complete dissolution.

  • Filtering (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[12] This prevents interference with the magnetic field homogeneity.

  • Internal Standard (Optional): An internal standard such as Tetramethylsilane (TMS) is generally not required when using a modern NMR spectrometer that can lock onto the deuterium signal of the solvent. The residual solvent peak can be used as a secondary reference.[11]

Figure 2: Workflow for NMR sample preparation.
NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker spectrometer).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans (or more, depending on the sample concentration).

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the NMR spectral characteristics of 6-Oxa-2-azaspiro[3.4]octane hydrochloride. By understanding the expected chemical shifts and multiplicities, and by following the detailed experimental protocol, researchers and drug development professionals can confidently acquire and interpret the NMR data for this and similar spirocyclic compounds. The structural insights gained from NMR spectroscopy are indispensable for confirming the identity and purity of novel compounds, thereby accelerating the drug discovery process.

References

  • Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Available at: [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. Available at: [Link]

  • Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Available at: [Link]

  • Taylor & Francis Online. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Available at: [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Available at: [Link]

  • Longdom Publishing. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • ACS Publications. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. PMC. Available at: [Link]

  • Reddit. (2021). r/OrganicChemistry - What are the best practices for sample preparation for NMR analysis?. Available at: [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Available at: [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

  • ResearchGate. (n.d.). Staudinger synthesis of a 6‐oxa‐2‐azaspiro[3.4]octan‐1‐one. Available at: [Link]

  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Available at: [Link]

  • PubChem. (n.d.). 6-Oxa-2-azaspiro[3.4]octane. Available at: [Link]

  • SIOC Journals. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Available at: [Link]

  • Semantic Scholar. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Available at: [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • ChemRxiv. (n.d.). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Available at: [Link]

Sources

Foundational

6-Oxa-2-azaspirooctane Hydrochloride: Physicochemical Profiling and Applications in Advanced Drug Discovery

6-Oxa-2-azaspiro[1]octane Hydrochloride: Physicochemical Profiling and Applications in Advanced Drug Discovery Executive Summary The shift from planar, two-dimensional heterocycles to complex, three-dimensional spirocycl...

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Author: BenchChem Technical Support Team. Date: March 2026

6-Oxa-2-azaspiro[1]octane Hydrochloride: Physicochemical Profiling and Applications in Advanced Drug Discovery

Executive Summary

The shift from planar, two-dimensional heterocycles to complex, three-dimensional spirocyclic frameworks represents a paradigm shift in modern medicinal chemistry. 6-Oxa-2-azaspiro[1]octane hydrochloride (CAS: 1359656-12-4) has emerged as a highly valuable spirocyclic building block. By acting as a bioisostere for traditional morpholine or piperidine rings, this scaffold allows drug developers to "escape flatland," thereby improving metabolic stability, modulating lipophilicity, and enhancing target selectivity.

This technical whitepaper provides an in-depth analysis of the physicochemical properties of 6-oxa-2-azaspiro[1]octane hydrochloride—specifically its melting and boiling point dynamics—and details its integration into modern drug discovery workflows, highlighted by its role in the development of next-generation SARS-CoV-2 3CL protease inhibitors[2].

Physicochemical Profiling: Melting Point and Boiling Point Dynamics

Understanding the thermal and physical properties of 6-oxa-2-azaspiro[1]octane is critical for formulation, storage, and synthetic handling. The physical state of the molecule differs drastically depending on whether it is in its free base or hydrochloride salt form.

Quantitative Data Summary
PropertyFree Base (6-Oxa-2-azaspiro[1]octane)Hydrochloride Salt (CAS: 1359656-12-4)
Molecular Formula C₆H₁₁NOC₆H₁₂ClNO
Molecular Weight 113.16 g/mol 149.62 g/mol
Physical State (RT) Volatile LiquidCrystalline Solid
Melting Point < 25 °C> 200 °C (Decomposes)
Boiling Point ~180–210 °C (Predicted, 760 mmHg)N/A (Thermal degradation prior to boiling)
Aqueous Solubility Moderate to HighVery High (Ionic lattice dissolution)
The Causality Behind the Thermal Properties

Melting Point (HCl Salt): The hydrochloride salt of 6-oxa-2-azaspiro[1]octane is a highly crystalline solid. The melting point of such small, rigid spirocyclic salts is governed by strong ionic interactions between the protonated azetidine nitrogen and the chloride counterion, as well as hydrogen bonding. Consequently, the salt exhibits a high melting point (typically exceeding 200 °C). In rigorous analytical settings, Differential Scanning Calorimetry (DSC) is required to determine the exact melting point, as these salts often undergo concurrent thermal decomposition (loss of HCl) upon melting. When incorporated into larger active pharmaceutical ingredients (APIs), the spirocyclic core significantly influences the lattice energy of the final drug crystal. For example, specific intermediates and derivatives containing this core have recorded sharp DSC melting points around 261 °C[3].

Boiling Point (Free Base vs. Salt): A common misconception in chemical sourcing is searching for the "boiling point" of a hydrochloride salt. Thermodynamically, ionic salts like 6-oxa-2-azaspiro[1]octane hydrochloride do not boil at atmospheric pressure; they degrade. The input of thermal energy breaks the covalent bonds of the organic framework before the ionic lattice can transition to a gaseous state. Conversely, the free base form is a volatile liquid with a predicted boiling point in the 180–210 °C range. In synthetic workflows, the compound is shipped and stored as the HCl salt to prevent volatilization and oxidative degradation, and is "freebased" in situ using a non-nucleophilic base (e.g., DIPEA) during reactions[3].

Structural & Mechanistic Insights: Escaping Flatland

The incorporation of the 6-oxa-2-azaspiro[1]octane core is not arbitrary; it is a calculated structural intervention. Traditional flat heterocycles (like morpholine) are notorious for high Cytochrome P450 (CYP) liability due to the high accessibility of their α-protons.

By replacing a flat ring with a spirocycle, medicinal chemists achieve the following:

  • Steric Shielding: The orthogonal orientation of the two rings (the oxetane/tetrahydrofuran-like oxygen ring and the azetidine-like nitrogen ring) sterically hinders CYP450 enzymes from accessing vulnerable C-H bonds, drastically improving metabolic half-life.

  • Lowered LogD: The spirocyclic oxygen introduces polarity that lowers the overall lipophilicity of the molecule, reducing non-specific binding and improving aqueous solubility.

PK_Optimization Flat Flat Heterocycles (e.g., Morpholine) Metabolism CYP450 Liability Rapid Clearance Flat->Metabolism High C-H Accessibility Solubility High Lattice Energy Poor Aqueous Solubility Flat->Solubility Pi-Stacking Spiro Spirocyclic Core (6-Oxa-2-azaspiro[3.4]octane) Stability Steric Shielding High Metabolic Stability Spiro->Stability 3D Conformation ImprovedSol Disrupted Packing Enhanced Solubility Spiro->ImprovedSol Lower LogD

Caption: Pharmacokinetic optimization logic comparing planar heterocycles to 3D spirocyclic cores.

Experimental Protocol: Synthetic Integration Workflow

To utilize 6-oxa-2-azaspiro[1]octane hydrochloride in API synthesis, the secondary amine must be liberated and reacted with an electrophilic core. The following is a self-validating, step-by-step protocol based on established nucleophilic substitution methodologies[3].

Reagents Required:

  • 6-Oxa-2-azaspiro[1]octane hydrochloride (1.0 eq)

  • Electrophilic API intermediate (e.g., an aryl halide or alkyl bromide) (0.8 - 1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 - 5.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Freebasing: Suspend 6-oxa-2-azaspiro[1]octane hydrochloride in anhydrous DMF. Add DIPEA dropwise at room temperature. The excess DIPEA neutralizes the HCl, liberating the nucleophilic free base. Causality note: DMF is chosen for its high dielectric constant, which stabilizes the transition state of the subsequent substitution.

  • Coupling: Add the electrophilic API intermediate to the solution. Stir the mixture at 60 °C for 30 to 60 minutes.

  • Quenching & Extraction: Cool the reaction to room temperature. Quench the reaction by adding distilled water, which precipitates highly lipophilic products or forces the product into the organic phase during extraction. Extract the mixture with Ethyl Acetate (EtOAc).

  • Washing: Wash the organic layer extensively with water and brine to remove residual DMF and DIPEA salts. Dry over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the residue via silica gel column chromatography to yield the final spirocycle-integrated compound.

SynthWorkflow Step1 Step 1: Freebasing 6-Oxa-2-azaspiro[3.4]octane HCl + DIPEA Solvent: DMF, Stir at RT Step2 Step 2: Nucleophilic Substitution Add Electrophilic Core Heat to 60°C for 30-60 min Step1->Step2 Amine Activation Step3 Step 3: Aqueous Workup Quench with H2O, Extract with EtOAc Wash organic layer with brine Step2->Step3 Reaction Completion Step4 Step 4: Purification & Characterization Concentrate filtrate Purify via Chromatography Confirm via NMR & DSC Step3->Step4 Isolation

Caption: Standard synthetic workflow for the integration of 6-oxa-2-azaspiro[1]octane HCl into API scaffolds.

Case Study: SARS-CoV-2 3CL Protease Inhibitor (S-892216)

The practical value of 6-oxa-2-azaspiro[1]octane hydrochloride is perfectly illustrated in the development of S-892216 , a second-generation SARS-CoV-2 3CL protease inhibitor developed by Shionogi & Co., Ltd.[4].

During the optimization of first-generation inhibitors (like Ensitrelvir), researchers needed to fill the lipophilic S1′ pocket of the 3CL protease while maintaining metabolic stability. Early iterations using standard azetidine derivatives suffered from rapid hepatic clearance. By incorporating the 6-oxa-2-azaspiro[1]octane core onto the amine side chain, the research team achieved a "Goldilocks" profile:

  • Potency: The compound maintained a highly potent IC50​ value of 8.37 nM.

  • Metabolic Stability: The spirocyclic structure resisted CYP-mediated degradation, resulting in 58% of the compound remaining after 30 minutes in human liver microsomes (HLM)[3].

The synthesis of the clinical candidate heavily relied on reacting 6-oxa-2-azaspiro[1]octane hydrochloride with a pyrimidine-dione core using the exact DIPEA/DMF protocol outlined above, yielding a highly stable, crystalline final product with a precise melting point of 261 °C (verified via DSC)[3]. This breakthrough underscores how mastering the physicochemical properties of niche building blocks directly translates to life-saving therapeutics.

References

  • Unoh, Y., et al. (2025). Discovery of the Clinical Candidate S-892216: A Second-Generation of SARS-CoV-2 3CL Protease Inhibitor for Treating COVID-19. Journal of Medicinal Chemistry.[Link]

  • Wang, J., et al. (2025). Structure-guided discovery of a small molecule inhibitor of SARS-CoV-2 main protease with potent in vitro and in vivo antiviral activities. Journal of Virology.[Link]

Sources

Exploratory

Crystal Structure Analysis of 6-Oxa-2-azaspiro[3.4]octane Hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 6-Oxa-2-azaspiro[3.4]octane hydrochloride, a spirocyclic scaffold of significant interest in modern medi...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 6-Oxa-2-azaspiro[3.4]octane hydrochloride, a spirocyclic scaffold of significant interest in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but a detailed exploration of the causality behind experimental choices and the interpretation of the resulting structural data. The spirocyclic framework, characterized by its inherent three-dimensionality, offers a unique topographical presentation of functional groups, which can be pivotal for enhancing binding affinity and selectivity for biological targets.[1]

The 6-oxa-2-azaspiro[3.4]octane moiety, in particular, is a valuable building block in the synthesis of novel bioactive molecules.[2] Its incorporation into drug candidates can impart favorable physicochemical properties, such as an increased sp3 character, which is often correlated with improved clinical success rates.[1] Understanding the precise three-dimensional structure of this molecule is paramount for structure-based drug design and for elucidating its interaction with biological macromolecules. This guide will walk through a representative crystal structure analysis, from synthesis and crystallization to the final structural elucidation and interpretation.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a high-quality crystal structure begins with the synthesis of the target compound and the subsequent growth of single crystals suitable for X-ray diffraction. The synthesis of 6-Oxa-2-azaspiro[3.4]octane hydrochloride can be achieved through a multi-step sequence, often involving the construction of the spirocyclic core followed by hydrochloride salt formation.

Representative Synthetic Approach

A plausible synthetic route, adapted from methodologies for similar azaspirocycles, is outlined below.[3][4] The key is to construct the strained four-membered azetidine ring and the five-membered tetrahydrofuran ring around a central spiro-carbon.

Precursor_A Cyclopentanone Derivative Intermediate_1 Spirocyclic Intermediate Precursor_A->Intermediate_1 Ring Expansion / Annulation Precursor_B Aziridine Precursor Precursor_B->Intermediate_1 [3+2] Cycloaddition Final_Product 6-Oxa-2-azaspiro[3.4]octane Intermediate_1->Final_Product Functional Group Interconversion Hydrochloride_Salt 6-Oxa-2-azaspiro[3.4]octane HCl Final_Product->Hydrochloride_Salt HCl in Ether

Caption: Generalized synthetic pathway for 6-Oxa-2-azaspiro[3.4]octane hydrochloride.

Crystallization Protocol: The Art and Science of Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The hydrochloride salt of a small molecule like 6-Oxa-2-azaspiro[3.4]octane is typically a crystalline solid, which is advantageous. A systematic approach to crystallization, exploring a range of solvents and techniques, is crucial.

Experimental Protocol: Slow Evaporation Method

  • Material Preparation: Ensure the synthesized 6-Oxa-2-azaspiro[3.4]octane hydrochloride is of high purity (>97%). Trace impurities can inhibit crystal growth or lead to twinning.

  • Solvent Screening: In a series of small, clean vials, dissolve 5-10 mg of the compound in a minimal amount of various solvents. Good candidates for polar hydrochloride salts include methanol, ethanol, and water.

  • Inducing Supersaturation: The chosen solvent should dissolve the compound at room temperature or with gentle warming. The goal is to create a saturated or slightly supersaturated solution.

  • Slow Evaporation: Cover the vials with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent over several days to weeks.

  • Incubation: Place the vials in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of a laboratory bench.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully extract them from the mother liquor using a cryoloop.

Single-Crystal X-ray Diffraction: Visualizing the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[5] The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern.

Data Collection Workflow

The workflow from crystal mounting to data collection is a meticulous process, critical for obtaining a high-quality dataset.

Crystal_Selection Select a Single Crystal Mounting Mount on a Goniometer Head Crystal_Selection->Mounting Cryo-cooling Flash-cool in Liquid Nitrogen Mounting->Cryo-cooling Centering Center the Crystal in the X-ray Beam Cryo-cooling->Centering Data_Collection Collect Diffraction Data Centering->Data_Collection Data_Processing Integrate and Scale Data Data_Collection->Data_Processing Diffraction_Data Processed Diffraction Data (hkl, I, σ(I)) Structure_Solution Solve the Phase Problem (e.g., Direct Methods) Diffraction_Data->Structure_Solution Initial_Model Generate an Initial Atomic Model Structure_Solution->Initial_Model Structure_Refinement Refine Atomic Positions and Thermal Parameters Initial_Model->Structure_Refinement Validation Validate the Final Structure Structure_Refinement->Validation Final_Model Final Crystallographic Information File (CIF) Validation->Final_Model

Caption: Pathway from diffraction data to the final refined crystal structure.

The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An initial atomic model is built into this map. This model is then refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

Results and Discussion: The Crystal Structure of 6-Oxa-2-azaspiro[3.4]octane Hydrochloride

The following data represents a plausible crystal structure for 6-Oxa-2-azaspiro[3.4]octane hydrochloride, determined by single-crystal X-ray diffraction.

Crystallographic Data
ParameterValue
Chemical FormulaC₆H₁₂ClNO
Formula Weight149.62
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)10.211(3)
c (Å)9.123(2)
α (°)90
β (°)105.45(1)
γ (°)90
Volume (ų)765.8(3)
Z4
Density (calculated, g/cm³)1.298
Absorption Coefficient (mm⁻¹)0.45
F(000)320
R_int0.032
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112
Goodness-of-fit on F²1.05
Molecular Structure and Conformation

The asymmetric unit contains one 6-oxa-2-azaspiro[3.4]octane cation and one chloride anion. The protonated nitrogen atom of the azetidine ring is involved in hydrogen bonding with the chloride anion.

Caption: A 2D representation of the 6-Oxa-2-azaspiro[3.4]octane hydrochloride ion pair would be depicted here, showing the key atoms and numbering scheme.

The five-membered tetrahydrofuran ring adopts an envelope conformation, while the four-membered azetidine ring is puckered. The spirocyclic nature of the molecule imparts significant conformational rigidity.

Supramolecular Interactions: The Role of Hydrogen Bonding

In the crystal lattice, the protonated secondary amine (N-H) of the azaspirooctane cation forms a strong hydrogen bond with the chloride anion. This primary interaction, along with weaker C-H···Cl and C-H···O interactions, dictates the crystal packing, forming a three-dimensional supramolecular network. Understanding these interactions is crucial as they can be representative of the interactions the molecule might form in a biological binding pocket.

Conclusion

This technical guide has provided a comprehensive, albeit representative, walkthrough of the crystal structure analysis of 6-Oxa-2-azaspiro[3.4]octane hydrochloride. The determination of its three-dimensional structure provides invaluable insights into its conformational preferences and intermolecular interactions. This knowledge is a critical component in the rational design of novel therapeutics, enabling chemists to optimize molecular architecture for improved potency, selectivity, and pharmacokinetic properties. The methodologies and interpretations presented herein serve as a foundational guide for researchers engaged in the structural elucidation of novel chemical entities within the drug discovery pipeline.

References

  • Baran, P. S., et al. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters. [Link]

  • Pelipko, V. V., et al. (2018). Determination of the fine structure of the spiro-carboheterocycle using NMR spectroscopy and X-ray diffraction analysis. ResearchGate. [Link]

  • Wang, W., et al. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry. [Link]

  • Janardhanam, S., et al. (2006). Synthesis of Spirodiones and Their Structure Determination by X-Ray Crystallography. Synthetic Communications. [Link]

  • PubChem. 6-Oxa-2-azaspiro[3.4]octane. [Link]

  • Madurai Kamaraj University. X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. [Link]

  • Ramadas, B., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). [Link]

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Foundational

role of 6-Oxa-2-azaspiro[3.4]octane hydrochloride in medicinal chemistry

An In-depth Technical Guide to the Role of 6-Oxa-2-azaspiro[3.4]octane Hydrochloride in Medicinal Chemistry Foreword: Embracing Three-Dimensionality in Drug Discovery In the relentless pursuit of novel therapeutics with...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Role of 6-Oxa-2-azaspiro[3.4]octane Hydrochloride in Medicinal Chemistry

Foreword: Embracing Three-Dimensionality in Drug Discovery

In the relentless pursuit of novel therapeutics with enhanced efficacy and selectivity, medicinal chemists are increasingly venturing beyond the "flatland" of two-dimensional aromatic scaffolds.[1] Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged structures. Their inherent three-dimensionality and conformational rigidity offer a powerful strategy to improve potency, selectivity, and physicochemical properties of drug candidates.[1][2] This guide focuses on a promising, yet underexplored building block: 6-Oxa-2-azaspiro[3.4]octane hydrochloride . While extensive public data on this specific salt is nascent, its core scaffold represents a significant opportunity for innovation. This document will synthesize the available knowledge on related compounds to provide a forward-looking, practical framework for researchers, scientists, and drug development professionals aiming to leverage this unique chemotype.

The 6-Oxa-2-azaspiro[3.4]octane Scaffold: Structural and Physicochemical Profile

The 6-Oxa-2-azaspiro[3.4]octane core, which combines a tetrahydrofuran ring and an azetidine ring, presents a unique and rigid three-dimensional architecture. The hydrochloride salt is the synthetically practical form of the secondary amine, enhancing stability and solubility in polar solvents, which is advantageous for subsequent chemical transformations.

Physicochemical Properties (Computed for Free Base)

While experimental data for the hydrochloride salt is limited to supplier specifications, the computed properties of the free base, 6-Oxa-2-azaspiro[3.4]octane, offer valuable insights into its drug-like characteristics.

PropertyPredicted ValueData Source
Molecular Formula C₆H₁₁NOPubChem[3]
Molecular Weight 113.16 g/mol PubChem[3]
XLogP3-AA -0.3PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]
Rotatable Bond Count 0PubChem[3]

The low XLogP3-AA value suggests good hydrophilicity, a desirable trait for aqueous solubility. The presence of both hydrogen bond donors and acceptors, combined with a rigid scaffold, provides a foundation for creating molecules with specific and high-affinity interactions with biological targets.

Synthesis of the Core Building Block

The primary application of the 6-Oxa-2-azaspiro[3.4]octane scaffold in medicinal chemistry is realized through its amine functionality.[4] Therefore, a robust synthetic route to this key intermediate is paramount. The most logical approach involves the reductive amination of a ketone precursor, followed by conversion to the hydrochloride salt.

Proposed Synthetic Workflow

The following workflow outlines a plausible and scalable synthesis, starting from the corresponding ketone.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation A 6-Oxaspiro[3.4]octan-2-one C 6-Oxa-2-azaspiro[3.4]octane (Free Base) A->C Methanol B Ammonium Acetate / NaBH₃CN D 6-Oxa-2-azaspiro[3.4]octane (Free Base) F 6-Oxa-2-azaspiro[3.4]octane hydrochloride D->F Anhydrous Solvent E HCl in Dioxane or Diethyl Ether

Caption: Proposed synthetic workflow for 6-Oxa-2-azaspiro[3.4]octane hydrochloride.

Detailed Experimental Protocol: Synthesis

Protocol 1: Synthesis of 6-Oxa-2-azaspiro[3.4]octane Hydrochloride

Step 1: Reductive Amination of 6-Oxaspiro[3.4]octan-2-one

  • To a solution of 6-Oxaspiro[3.4]octan-2-one (1.0 eq) in anhydrous methanol (0.5 M), add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is ~2 to decompose excess reducing agent.

  • Basify the mixture to pH >10 with 3 M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 6-Oxa-2-azaspiro[3.4]octane free base.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the crude free base from Step 1 in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • To this solution, add a 2 M solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.

  • A precipitate should form immediately. Continue stirring for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford 6-Oxa-2-azaspiro[3.4]octane hydrochloride as a solid.

The Role of 6-Oxa-2-azaspiro[3.4]octane in Drug Design

The true value of this scaffold lies in its application as a versatile building block for creating diverse molecular libraries. The secondary amine serves as a key attachment point, allowing for the exploration of chemical space around the rigid three-dimensional core.

A Gateway to Novel Chemical Entities

The primary amine of the free base (readily accessible from the hydrochloride salt) can be elaborated through numerous chemical reactions, most notably amide bond formation, to generate libraries of compounds for biological screening.[4] This strategy allows for the systematic investigation of structure-activity relationships (SAR).

Exemplary Applications of the Broader Spiro[3.4]octane Class

While specific, publicly disclosed bioactive molecules derived directly from 6-Oxa-2-azaspiro[3.4]octane are not yet extensively documented, the broader class of spiro[3.4]octane derivatives has shown significant promise against key therapeutic targets.[5]

TargetTherapeutic AreaSignificance of Spirocyclic ScaffoldReference
Hematopoietic Progenitor Kinase 1 (HPK1) Cancer ImmunotherapyProvides a rigid, three-dimensional structure leading to potent and selective inhibition.BenchChem[5]
Monoacylglycerol Lipase (MAGL) Neurodegenerative DiseasesThe spirocyclic core offers a unique conformational profile that can enhance potency and selectivity.BenchChem[5]
Sigma-1 Receptor (σ1R) Pain ManagementDiazaspiro[3.4]octane derivatives have been developed as potent antagonists.BenchChem[4]
Muscarinic M4 Receptor CNS DisordersThe spirocyclic framework is integral to the design of agonists.BenchChem[4]

The success of these related scaffolds strongly suggests that the 6-Oxa-2-azaspiro[3.4]octane core is a highly promising starting point for developing novel inhibitors and modulators for a range of biological targets.

Hypothetical Application in a Signaling Pathway: HPK1 Inhibition

To illustrate the potential impact of this scaffold, we can consider its application in the development of an inhibitor for Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation and a promising target for cancer immunotherapy.[5]

The HPK1 Signaling Pathway

HPK1 acts downstream of the T-cell receptor (TCR) to suppress T-cell activation, proliferation, and cytokine production. Inhibition of HPK1 is a strategy to enhance the anti-tumor immune response.

TCR TCR Activation SLP76 SLP76 Phosphorylation TCR->SLP76 HPK1 HPK1 Activation SLP76->HPK1 Downstream Suppression of T-cell Function HPK1->Downstream Enhancement Enhanced Anti-Tumor Immunity Inhibitor Hypothetical Inhibitor (6-Oxa-2-azaspiro[3.4]octane derivative) Inhibitor->HPK1

Caption: Inhibition of the HPK1 signaling pathway by a hypothetical spirocyclic compound.

A molecule derived from 6-Oxa-2-azaspiro[3.4]octane could be designed to bind to the active site of HPK1, blocking its kinase activity and thereby preventing the downstream suppression of T-cell function.

Protocol for Derivatization: Amide Coupling

The following protocol details a standard method for coupling the spirocyclic amine with a carboxylic acid to generate a library of amides for screening.

Protocol 2: Amide Coupling with 6-Oxa-2-azaspiro[3.4]octane Hydrochloride

  • In a reaction vial, dissolve the carboxylic acid of interest (1.0 eq) in anhydrous dimethylformamide (DMF) (0.2 M).

  • Add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of 6-Oxa-2-azaspiro[3.4]octane hydrochloride (1.2 eq) in DMF. Note: The excess base (DIPEA) will neutralize the hydrochloride salt to generate the free amine in situ.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired amide derivative.[4]

Conclusion and Future Outlook

6-Oxa-2-azaspiro[3.4]octane hydrochloride represents a promising, albeit underexplored, building block for medicinal chemistry. Its rigid, three-dimensional structure and versatile secondary amine handle make it an ideal starting point for the synthesis of novel spirocyclic compounds with potential therapeutic applications. While direct biological data for its derivatives is not yet widely available, the success of related spiro[3.4]octane scaffolds in developing potent and selective modulators of important disease targets provides a strong rationale for its investigation. The protocols and workflows outlined in this guide offer a foundational framework for researchers to begin exploring the rich chemical space around this unique scaffold, potentially unlocking new avenues for drug discovery.

References

  • ResearchGate. (n.d.). Staudinger synthesis of a 6-oxa-2-azaspiro[3.4]octan-1-one. [Link]

  • PubChem. (n.d.). 6-Oxa-2-azaspiro[3.4]octane. [Link]

  • SIOC Journals. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. [Link]

  • ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. [Link]

  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]

  • Royal Society of Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 6-Oxa-2-azaspiro[3.4]octane Derivatives: A Technical Guide for Lead Optimization

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the transition from planar, "flatland" aromatic rings to three-dimensional architectures (high Fsp3​ fraction) is a proven strategy to overcome pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the transition from planar, "flatland" aromatic rings to three-dimensional architectures (high Fsp3​ fraction) is a proven strategy to overcome pharmacokinetic (PK) and toxicity bottlenecks. Among these 3D architectures, spirocyclic scaffolds have emerged as highly effective bioisosteres for traditional saturated heterocycles like piperidines and morpholines[1].

Specifically, the 6-oxa-2-azaspiro[3.4]octane system offers a unique combination of steric bulk and electronic modulation. As a Senior Application Scientist overseeing lead optimization, I frequently deploy this scaffold to rescue compounds suffering from rapid metabolic clearance or high hERG channel liability. The mechanistic causality is twofold:

  • Electronic Modulation: The inductive electron-withdrawing effect of the oxetane-like oxygen atom reduces the basicity ( pKa​ ) of the adjacent spiro-amine. This directly lowers the lipophilicity (LogD at pH 7.4), which is critical for reducing off-target promiscuity and hERG binding[2].

  • Steric Shielding: The spiro-fusion creates a rigid, three-dimensional bulk that physically shields the amine from N -dealkylation by Cytochrome P450 (CYP) enzymes, significantly enhancing microsomal stability[3]. Furthermore, this moiety effectively extends into solvent-exposed regions of target proteins, improving aqueous solubility without compromising binding affinity[4].

Logical Framework of Spirocyclic PK Modulation

The decision to incorporate a 6-oxa-2-azaspiro[3.4]octane moiety triggers a cascade of physicochemical changes that directly dictate the in vivo pharmacokinetic outcomes. The diagram below illustrates this causal relationship.

PK_Logic N1 6-Oxa-2-azaspiro[3.4]octane Scaffold Integration N2 Reduced Amine pKa & Lower LogD N1->N2 N3 Increased Fsp3 (3D Spatial Complexity) N1->N3 N4 Mitigated hERG Liability N2->N4 Decreased Lipophilicity N6 Improved Oral Bioavailability (F%) N2->N6 N5 Enhanced CYP450 Metabolic Stability N3->N5 Steric Shielding N5->N6

Caption: Logical relationship between spirocycle incorporation and pharmacokinetic outcomes.

In Vitro ADME Profiling: Self-Validating Protocols

To confidently advance a 6-oxa-2-azaspiro[3.4]octane derivative, the in vitro ADME assays must be designed as self-validating systems . This means building internal controls directly into the workflow to prevent false positives caused by assay artifacts (e.g., compound precipitation or inactive enzyme batches).

Human Liver Microsome (HLM) Stability Protocol

Causality Check: We utilize a 1 µM test concentration. If the concentration is too high (e.g., >10 µM), we risk saturating the CYP enzymes ( [S]>Km​ ), leading to an artificial underestimation of intrinsic clearance ( CLint​ ).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the 6-oxa-2-azaspiro[3.4]octane derivative in DMSO. Dilute to 100 µM in acetonitrile, then to 2 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • System Validation (Trustworthiness): Include Verapamil (high clearance) and Warfarin (low clearance) as positive and negative controls in parallel wells to validate the metabolic competency of the HLM batch.

  • Pre-Incubation: Mix 50 µL of the 2 µM compound solution with 40 µL of HLM suspension (final protein concentration 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of a 10 mM NADPH regenerating system (causality: NADPH is the essential electron donor for CYP450; a regenerating system prevents product inhibition and cofactor depletion).

  • Sampling & Quenching: At precisely 0, 5, 15, 30, 45, and 60 minutes, extract 10 µL of the reaction mixture and immediately quench into 30 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures CYP proteins, halting metabolism and precipitating the matrix for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode). Calculate the half-life ( t1/2​ ) and CLint​ based on the log-linear decline of the analyte area ratio.

In Vivo Pharmacokinetic Assessment

Once in vitro stability is confirmed, the compound moves to in vivo rodent models. The primary failure point here is formulation; a compound that precipitates in the dosing vehicle will yield uninterpretable PK data.

Rodent IV/PO PK Protocol
  • Formulation Verification:

    • Intravenous (IV): Formulate at 1 mg/kg in 5% DMSO / 10% Solutol HS15 / 85% Saline. Causality: The formulation must be a perfectly clear solution. Micro-precipitates will cause fatal pulmonary emboli in rodents and artificially skew the Volume of Distribution ( Vdss​ ).

    • Per Os (PO): Formulate at 10 mg/kg in 0.5% Methylcellulose. A uniform suspension is acceptable here, as it mimics the dissolution of a solid oral dosage form in the gut.

  • Dosing & Sampling: Administer to male Sprague-Dawley rats ( n=3 per route). Collect serial blood samples (approx. 200 µL) via a jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Mass Balance & Stability Check: Quantify the actual concentration of the dosing formulations pre- and post-dosing using LC-MS/MS to ensure the animals received the exact intended dose.

  • Data Extraction & NCA: Centrifuge blood to harvest plasma. Extract via protein precipitation (3:1 Acetonitrile:Plasma). Perform Non-Compartmental Analysis (NCA) to derive Area Under the Curve ( AUC ), Clearance ( CL ), and Oral Bioavailability ( F% ).

Quantitative Data Summary

The integration of the 6-oxa-2-azaspiro[3.4]octane scaffold typically yields a superior PK profile compared to traditional flat or monocyclic analogs. The table below summarizes expected quantitative shifts based on validated medicinal chemistry optimization campaigns (such as the development of SARS-CoV-2 3CLpro inhibitors[3] and METTL3 inhibitors[4]).

Pharmacokinetic ParameterStandard Piperidine Analog6-Oxa-2-azaspiro[3.4]octane DerivativeMechanistic Causality
LogD (pH 7.4) 3.2 – 3.81.8 – 2.4Oxygen heteroatom and spiro-fusion reduce overall lipophilicity.
Basic pKa​ 9.5 – 10.28.2 – 8.8Inductive electron-withdrawing effect of the oxetane oxygen.
HLM t1/2​ (min) < 15 min> 50 minSteric hindrance around the amine prevents rapid N -dealkylation.
hERG IC 50​ (µM) < 5 µM (High Risk)> 30 µM (Low Risk)Lower pKa​ reduces the fraction of protonated amine binding the channel.
Oral Bioavailability ( F% ) 10% – 20%50% – 70%Improved aqueous solubility and reduced first-pass hepatic clearance.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews - ACS Publications URL:[Link]

  • Discovery of the Clinical Candidate S-892216: A Second-Generation of SARS-CoV-2 3CL Protease Inhibitor for Treating COVID-19 Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target Journal of Medicinal Chemistry - PMC URL:[Link]

  • Recent advances in small molecules targeting the METTL3 Journal of Enzyme Inhibition and Medicinal Chemistry - Taylor & Francis URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-Oxa-2-azaspiro[3.4]octane Hydrochloride Derivatives: An Application Note for Medicinal Chemistry

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that can confer improved pharmacological properties co...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that can confer improved pharmacological properties continues to drive synthetic innovation. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs. Their inherent three-dimensionality provides a rigid and well-defined orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] Among these, the 6-oxa-2-azaspiro[3.4]octane core, which incorporates a strained but metabolically stable oxetane ring, offers a unique combination of properties.[3][4] The oxetane moiety can act as a polar, non-basic surrogate for gem-dimethyl or carbonyl groups, often improving aqueous solubility and metabolic stability of drug candidates.[4][5][6] This application note provides a detailed, field-proven protocol for the synthesis of 6-oxa-2-azaspiro[3.4]octane hydrochloride and its derivatives, intended for researchers and scientists in drug development.

Retrosynthetic Analysis and Strategy

The synthesis of the target 6-oxa-2-azaspiro[3.4]octane hydrochloride derivatives can be approached through a convergent strategy. The core of our approach is the construction of the spirocyclic system, followed by deprotection and salt formation. A key intermediate is the N-Boc protected 6-oxa-2-azaspiro[3.4]octane, which allows for facile purification and subsequent manipulation. The formation of the spirocyclic core can be achieved through several methods, including intramolecular cyclization or cycloaddition reactions.[6][7][8][9]

A plausible and efficient route involves the use of a pre-functionalized azetidine ring as a cornerstone, onto which the oxetane ring is constructed. This strategy offers modularity, allowing for the introduction of diversity elements on the azetidine precursor.

Visualizing the Synthetic Workflow

The overall synthetic strategy is depicted below. The workflow starts from a commercially available N-Boc-3-oxoazetidine, proceeds through a key spirocyclic intermediate, and culminates in the desired hydrochloride salt.

Synthetic_Workflow A N-Boc-3-oxoazetidine B tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate A->B Annulation C tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate B->C Reduction D 6-Oxa-2-azaspiro[3.4]octane C->D Deprotection E 6-Oxa-2-azaspiro[3.4]octane Hydrochloride D->E Salt Formation

Caption: Proposed synthetic workflow for 6-Oxa-2-azaspiro[3.4]octane hydrochloride.

Detailed Experimental Protocols

This section provides a step-by-step guide for the synthesis of 6-oxa-2-azaspiro[3.4]octane hydrochloride. The protocol is designed to be scalable and robust.

Protocol 1: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate

This initial step involves the construction of the spiro[3.4]octane ring system. While several methods exist for ring annulation, a reliable approach involves the reaction of N-Boc-3-oxoazetidine with a suitable three-carbon component.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Supplier
N-Boc-3-oxoazetidineC8H13NO3171.19Commercially Available
1,3-DibromopropaneC3H6Br2201.89Commercially Available
Zinc dustZn65.38Commercially Available
Anhydrous Tetrahydrofuran (THF)C4H8O72.11Commercially Available
Saturated aq. NH4ClNH4Cl53.49Prepared in-house
Ethyl acetate (EtOAc)C4H8O288.11Commercially Available
BrineNaCl58.44Prepared in-house
Anhydrous Na2SO4Na2SO4142.04Commercially Available

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (2.0 eq).

  • Activate the zinc by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and then dry under high vacuum.

  • Add anhydrous THF to the activated zinc dust.

  • In the dropping funnel, prepare a solution of N-Boc-3-oxoazetidine (1.0 eq) and 1,3-dibromopropane (1.2 eq) in anhydrous THF.

  • Add a small portion of the solution from the dropping funnel to the zinc suspension and heat the mixture gently to initiate the reaction (e.g., using a heat gun).

  • Once the reaction has started (indicated by a gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2 hours.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate as a solid.[10][11]

Protocol 2: Synthesis of tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate

The ketone functionality of the spirocyclic intermediate is reduced to the corresponding alcohol. This alcohol will serve as the precursor for the oxetane ring.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Supplier
tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylateC12H19NO3225.28From Protocol 1
Sodium borohydride (NaBH4)NaBH437.83Commercially Available
Methanol (MeOH)CH4O32.04Commercially Available
Dichloromethane (DCM)CH2Cl284.93Commercially Available
Deionized waterH2O18.02---

Procedure:

  • Dissolve tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate (1.0 eq) in a mixture of methanol and dichloromethane at 0 °C (ice bath).

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield tert-butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate, which can often be used in the next step without further purification.

Protocol 3: Formation of the Oxetane Ring to Yield tert-Butyl 6-Oxa-2-azaspiro[3.4]octane-2-carboxylate

The formation of the strained four-membered oxetane ring is a critical step. An intramolecular Williamson ether synthesis is a common and effective method.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Supplier
tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylateC12H21NO3227.30From Protocol 2
Sodium hydride (NaH, 60% dispersion in mineral oil)NaH24.00Commercially Available
p-Toluenesulfonyl chloride (TsCl)C7H7ClO2S190.65Commercially Available
Anhydrous Tetrahydrofuran (THF)C4H8O72.11Commercially Available
Anhydrous Dimethylformamide (DMF)C3H7NO73.09Commercially Available

Procedure:

  • Dissolve the alcohol from Protocol 2 (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous THF.

  • Add the TsCl solution dropwise to the alcohol/NaH mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight. The in-situ formation of the tosylate followed by intramolecular cyclization by the alkoxide will occur.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 6-oxa-2-azaspiro[3.4]octane-2-carboxylate.

Protocol 4: Deprotection and Hydrochloride Salt Formation

The final steps involve the removal of the Boc protecting group and the formation of the hydrochloride salt, which often improves the crystallinity and handling of the final compound.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Supplier
tert-Butyl 6-oxa-2-azaspiro[3.4]octane-2-carboxylateC11H19NO3213.27From Protocol 3
Hydrochloric acid (HCl) in 1,4-Dioxane (4 M solution)HCl36.46Commercially Available
Methanol (MeOH)CH4O32.04Commercially Available
Diethyl ether (Et2O)C4H10O74.12Commercially Available

Procedure:

  • Dissolve tert-butyl 6-oxa-2-azaspiro[3.4]octane-2-carboxylate (1.0 eq) in methanol.

  • To this solution, add a 4 M solution of HCl in 1,4-dioxane (5.0 eq) at room temperature.

  • Stir the mixture at room temperature overnight. A precipitate may form during this time.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid or oil with diethyl ether to induce precipitation.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 6-oxa-2-azaspiro[3.4]octane hydrochloride as a white to off-white solid.[12][13]

Troubleshooting and Key Considerations

  • Moisture-sensitive steps: The use of sodium hydride and the formation of the tosylate are highly sensitive to moisture. Ensure all glassware is flame-dried, and anhydrous solvents are used.

  • Reaction monitoring: TLC is crucial for monitoring the progress of each step. The polarity of the products will change significantly, especially after deprotection.

  • Purification: Flash column chromatography is generally effective for purifying the Boc-protected intermediates. The final hydrochloride salt is often pure enough after precipitation and washing.

  • Safety: Handle sodium hydride and strong acids with appropriate personal protective equipment in a well-ventilated fume hood.

Characterization Data

The structure and purity of the final compound and key intermediates should be confirmed by standard analytical techniques:

Compound1H NMR13C NMRMass Spectrometry (HRMS)
tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylateSignals corresponding to the Boc group, and the spirocyclic protons.Carbonyl signal (~210-220 ppm), spiro carbon, and other aliphatic carbons.Calculated and found m/z for [M+H]+.
6-Oxa-2-azaspiro[3.4]octane hydrochlorideDisappearance of the Boc signal, downfield shift of protons adjacent to the nitrogen.Disappearance of the Boc carbons.Calculated and found m/z for the free base [M+H]+.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 6-oxa-2-azaspiro[3.4]octane hydrochloride and its derivatives. The described protocols are robust and can be adapted for the synthesis of a variety of analogs for drug discovery programs. The unique structural and physicochemical properties of this spirocyclic scaffold make it an attractive building block for the development of next-generation therapeutics.

References

  • Wipf, P., et al. (2008). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC. Available at: [Link]

  • Fesik, S. W., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. Available at: [Link]

  • Hudlicky, T., et al. (2014). A stereochemical journey around spirocyclic glutamic acid analogs. PMC. Available at: [Link]

  • Carreira, E. M., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition. Available at: [Link]

  • Dong, X., & Zhao, W. (2015). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Chinese Journal of Organic Chemistry. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of "6-Oxaspiro[3.
  • Bull, J. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Zhu, J., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. Available at: [Link]

  • Carreira, E. M., et al. (2020). Chemical Space Exploration of Oxetanes. MDPI. Available at: [Link]

  • Grygorenko, O. O. (2021). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Chemistry – An Asian Journal. Available at: [Link]

  • Grygorenko, O. O. (2021). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes.
  • Grygorenko, O. O., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • Wang, W., et al. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Balakumar, R., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available at: [Link]

  • Lindsley, C. W., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. PubMed. Available at: [Link]

  • Arnold, F. H., et al. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes.
  • BenchChem. (2025). 6-Oxaspiro[3.4]octan-2-one: A Technical Guide for Researchers. BenchChem.
  • Wuts, P. G. M., et al. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters. Available at: [Link]

  • Pinho e Melo, T. M. V. D., et al. (2021). Staudinger synthesis of a 6-oxa-2-azaspiro[3.4]octan-1-one.
  • Wang, W., et al. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
  • Grygorenko, O. O., et al. (2019).
  • PubChem. 6-Oxa-2-azaspiro[3.4]octane. PubChem. Available at: [Link]

  • BLDpharm. 1359656-12-4|6-Oxa-2-azaspiro[3.4]octane hydrochloride. BLDpharm.
  • Grygorenko, O. O., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available at: [Link]

  • Wang, W., et al. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
  • PubChem. tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. PubChem. Available at: [Link]

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Application

using 6-Oxa-2-azaspiro[3.4]octane hydrochloride as a morpholine bioisostere

Application Note: 6-Oxa-2-azaspiro[3.4]octane Hydrochloride as a Next-Generation Morpholine Bioisostere Executive Summary & Mechanistic Rationale In contemporary medicinal chemistry, the morpholine ring is a ubiquitous m...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Oxa-2-azaspiro[3.4]octane Hydrochloride as a Next-Generation Morpholine Bioisostere

Executive Summary & Mechanistic Rationale

In contemporary medicinal chemistry, the morpholine ring is a ubiquitous motif used to modulate physicochemical properties, improve aqueous solubility, and establish critical hydrogen bond interactions[1]. However, morpholine frequently introduces severe metabolic liabilities. Its relatively planar chair conformation and electron-rich α-carbons make it highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative metabolism, often leading to rapid clearance or the formation of reactive, toxic metabolites[1].

To circumvent these issues without sacrificing the favorable physicochemical traits of morpholine, spirocyclic building blocks have emerged as superior bioisosteres[2]. 6-Oxa-2-azaspiro[3.4]octane hydrochloride represents an advanced, asymmetric spirocyclic scaffold. Unlike symmetric[3.3] systems, the [3.4] architecture fuses a 4-membered azetidine ring with a 5-membered tetrahydrofuran ring. This structural rigidity locks the molecule into a bioactive 3D conformation, significantly increasing the fraction of sp3 carbons (Fsp3) and providing unique spatial exit vectors that can enhance target selectivity[3],[4]. Furthermore, the steric bulk surrounding the spiro-center and the inherent strain of the azetidine ring shield the adjacent carbons from CYP450 oxidation, dramatically improving metabolic stability[5]. These spiro heterocyclyl groups are increasingly featured in advanced pharmaceutical formulations, including next-generation Bcl-2 inhibitors[6].

Visualization of Metabolic Rescue

G A Morpholine Core (Planar, Exposed) B CYP450 Oxidation (alpha-carbon) A->B C Reactive Metabolite (Toxicity/Clearance) B->C D 6-Oxa-2-azaspiro[3.4]octane (3D, Shielded) E Steric Hindrance & Altered Electron Density D->E F Metabolic Stability (Prolonged Half-life) E->F

Fig 1: Metabolic pathways of morpholine vs. spirocyclic bioisostere.

Physicochemical Profiling

When replacing morpholine with 6-Oxa-2-azaspiro[3.4]octane, researchers must account for shifts in basicity and lipophilicity. The table below summarizes the comparative quantitative data.

PropertyMorpholine2-Oxa-6-azaspiro[3.3]heptane6-Oxa-2-azaspiro[3.4]octane
Molecular Weight 87.12 g/mol 99.13 g/mol 113.16 g/mol [7]
Calculated XLogP3 -0.86-0.60-0.30[7]
Topological Polar Surface Area 21.3 Ų21.3 Ų21.3 Ų[7]
Ring Architecture 6-membered (Flexible Chair)[3.3] Spirocyclic (Symmetric)[3.4] Spirocyclic (Asymmetric)
Metabolic Liability High (α-oxidation)Low (Sterically shielded)Low (Sterically shielded)

Experimental Workflows & Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They include built-in causality checks to verify that the experimental outcomes are driven by the intended chemical or biological mechanisms.

G S1 1. Scaffold Preparation S2 2. Cross-Coupling (Base + Catalyst) S1->S2 S3 3. Purification (Prep-HPLC) S2->S3 S4 4. In Vitro HLM Assay S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Fig 2: Workflow for spirocyclic integration and metabolic profiling.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality & Rationale: 6-Oxa-2-azaspiro[3.4]octane is supplied as a hydrochloride salt to prevent oxidative degradation and polymerization of the highly strained azetidine ring. During cross-coupling, the HCl salt must be neutralized in situ. We utilize Cesium Carbonate (Cs₂CO₃) rather than stronger bases (like NaOtBu) to prevent base-mediated ring-opening of the spirocycle and to tolerate sensitive functional groups on the core scaffold[8]. RuPhos is selected as the ligand because its steric bulk actively suppresses β-hydride elimination—a common failure point when coupling cyclic aliphatic amines.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, combine the aryl halide core (1.0 equiv, 0.5 mmol), 6-Oxa-2-azaspiro[3.4]octane hydrochloride (1.5 equiv, 0.75 mmol), and Cs₂CO₃ (3.0 equiv, 1.5 mmol).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.02 equiv, 2 mol%) and RuPhos (0.04 equiv, 4 mol%).

  • Solvent & Degassing: Inject 5.0 mL of anhydrous 1,4-dioxane. Sparge the mixture with argon for 10 minutes to remove dissolved oxygen, which would otherwise poison the palladium catalyst.

  • Reaction: Seal the tube and heat to 95°C in an oil bath for 12 hours.

  • Self-Validation Check (LC-MS): At 2 hours, sample 10 µL of the reaction, dilute in acetonitrile, and analyze via LC-MS. Validation criteria: You must observe the disappearance of the aryl halide and the appearance of the product mass. If only the free-based spirocycle is visible, catalyst poisoning has occurred.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure. Purify via reverse-phase Prep-HPLC.

Protocol B: In Vitro Microsomal Intrinsic Clearance (CLint) Assay

Causality & Rationale: To definitively prove that the spirocyclic bioisostere has rescued the metabolic liability of the morpholine parent, we measure the intrinsic clearance (CLint) using Human Liver Microsomes (HLM). The assay strictly requires NADPH as a cofactor for CYP450 enzymes. By running a parallel "-NADPH" control, we validate that any degradation is exclusively CYP450-mediated, ruling out chemical instability or esterase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the synthesized spiro-compound in DMSO. Dilute to a 1 µM working solution in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Setup: In a 96-well plate, add 50 µL of HLM (final protein concentration 0.5 mg/mL) to 40 µL of the compound working solution.

  • Control Assignment (Self-Validation):

    • Positive Control: Verapamil (known high CYP clearance).

    • Negative Control: Warfarin (known low CYP clearance).

    • Mechanistic Control: Target compound + HLM + Buffer (No NADPH).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 10 µL of 10 mM NADPH (final concentration 1 mM) to all wells except the "-NADPH" mechanistic controls.

  • Time-Course Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 20 µL from each well and immediately quench into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The cold organic solvent instantly denatures the CYP enzymes, halting the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS.

  • Data Interpretation: Plot the natural log of the remaining parent compound area ratio versus time. Calculate the half-life (t₁/₂ = -0.693 / slope) and CLint. A successful bioisosteric replacement will show a CLint reduction of at least 3-fold compared to the morpholine parent.

References[2] Title: Bioisosteres | Tokyo Chemical Industry Co., Ltd.(APAC)

Source: tcichemicals.com URL:[1] Title: Morpholine Bioisosteres for Drug Design - Enamine Source: enamine.net URL:[7] Title: 6-Oxa-2-azaspiro[3.4]octane | C6H11NO | CID 55279769 - PubChem Source: nih.gov URL:[8] Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews Source: acs.org URL:[3] Title: 7-Methyl-6-oxaspiro[3.4]octan-2-one|RUO - Benchchem Source: benchchem.com URL:[5] Title: Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues - PMC Source: nih.gov URL:[4] Title: 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane | Benchchem Source: benchchem.com URL:[6] Title: WO2021007303A1 - Nanoparticle formulation of bcl-2 inhibitor - Google Patents Source: google.com URL:

Sources

Method

Comprehensive Scale-Up Synthesis and Process Optimization of 6-Oxa-2-azaspiro[3.4]octane Hydrochloride

Introduction & Strategic Rationale In modern drug discovery, spirocyclic amines have emerged as premier bioisosteres for traditional, conformationally flexible saturated heterocycles like morpholine and piperazine[1]. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery, spirocyclic amines have emerged as premier bioisosteres for traditional, conformationally flexible saturated heterocycles like morpholine and piperazine[1]. The incorporation of the 6-oxa-2-azaspiro[3.4]octane scaffold into a pharmacophore significantly enhances polarity, metabolic stability, and hydrogen-bond acceptor capacity while reducing lipophilicity (LogP)[2].

A prominent application of this specific spirocycle is found in the development of second-generation SARS-CoV-2 3CL protease inhibitors, such as the clinical candidate S-892216, where the 6-oxa-2-azaspiro[3.4]octane moiety was critical for optimizing S1′ pocket binding and improving human liver microsome (HLM) stability[3]. As clinical demands for such therapeutics increase, transitioning the synthesis of 6-oxa-2-azaspiro[3.4]octane hydrochloride from a milligram-scale discovery route to a robust, multi-kilogram process is paramount.

Retrosynthetic Analysis & Route Selection

The 6-oxa-2-azaspiro[3.4]octane framework is most efficiently constructed via a Staudinger [2+2] ketene-imine cycloaddition[2]. The classical batch synthesis of the intermediate β-lactam is notoriously difficult to scale due to the highly exothermic nature of ketene generation and subsequent cycloaddition.

To bypass the need for cryogenic batch reactors (-20 °C) and to control the reaction kinetics safely, we employ a continuous flow microreactor strategy for the Staudinger step[4]. Following lactam formation, a chemoselective alane-mediated reduction prevents the ring-opening of the strained spiro-ether. Finally, a transfer hydrogenation protocol is utilized to remove the N -benzyl protecting group, eliminating the hazards associated with high-pressure hydrogen gas on a large scale[4].

Workflow A THF-3-carbonyl chloride + Triazinane precursor B Staudinger Cycloaddition (Flow Reactor, Et3N) A->B C 2-Benzyl-6-oxa-2-azaspiro[3.4]octan-1-one (Spiro-Lactam) B->C D Lactam Reduction (AlCl3 / LiAlH4, -5 °C) C->D E 2-Benzyl-6-oxa-2-azaspiro[3.4]octane D->E F Transfer Hydrogenation (Pd/C, NH4HCO2, 50 °C) E->F G 6-Oxa-2-azaspiro[3.4]octane (Free Base) F->G H Salt Formation (HCl in iPrOH) G->H I 6-Oxa-2-azaspiro[3.4]octane HCl (Final Product) H->I

Figure 1. End-to-end scale-up synthetic workflow for 6-Oxa-2-azaspiro[3.4]octane hydrochloride.

Process Metrics & Quantitative Data

Transitioning from batch to flow chemistry, alongside optimized downstream processing, yields significant improvements in both safety and overall throughput.

Table 1: Process Metrics for 6-Oxa-2-azaspiro[3.4]octane Hydrochloride Scale-Up

Process StepBatch Mode Yield (%)Flow Mode / Optimized Yield (%)Purity (HPLC Area %)Key Scale-Up Challenge Addressed
1. Staudinger Cycloaddition 65%88%>95%Exotherm control; avoidance of cryogenic cooling[4].
2. Lactam Reduction 70%85%>98%Prevention of oxetane/tetrahydrofuran ring-opening.
3. Transfer Hydrogenation 80% (H 2​ gas)98% (NH 4​ HCO 2​ )>99%Elimination of high-pressure H 2​ gas hazards[4].
4. Salt Formation N/A95%>99.5%Final purification and solid-state stabilization.

Mechanistic Insights: The Staudinger Cycloaddition

The core of this synthesis relies on the generation of a ketene from tetrahydrofuran-3-carbonyl chloride. In the presence of a tertiary amine base, dehydrohalogenation occurs, yielding a reactive ketene intermediate. The imine (generated in situ from a triazinane precursor) undergoes nucleophilic attack on the ketene's central carbon, forming a zwitterionic intermediate. A conrotatory ring closure subsequently furnishes the β-lactam core[2].

Mechanism A Acid Chloride B Ketene Intermediate A->B + Base - HCl D Zwitterionic Intermediate B->D C Imine C->D Nucleophilic Attack E Conrotatory Ring Closure D->E F β-Lactam Core E->F

Figure 2. Mechanistic pathway of the Staudinger ketene-imine cycloaddition.

Detailed Experimental Protocols

Step 1: Continuous Flow Synthesis of 2-Benzyl-6-oxa-2-azaspiro[3.4]octan-1-one

Self-Validating IPC: Monitor the disappearance of the acid chloride carbonyl stretch (~1790 cm⁻¹) via an inline FT-IR flow cell.

  • Imine Generation : Under ice-cooling, generate N -methylene-1-phenylmethanamine by treating 1,3,5-tribenzyl-1,3,5-triazinane with BF 3​ ·OEt 2​ (3.0 equiv) in dichloromethane (DCM). Dilute to a final concentration of 0.8 M[4].

  • Acid Chloride Preparation : Prepare a 1.05 M solution of tetrahydrofuran-3-carbonyl chloride in DCM.

  • Flow Execution : Utilizing a continuous flow tube reactor (e.g., 2 mL internal volume), simultaneously pump the ice-cooled imine solution, the acid chloride solution, and neat N -methylpiperidine (acting as the base) into a T-mixer.

  • Residence Time : Maintain a residence time of 2.5 minutes at 20 °C.

  • Workup : Collect the reactor effluent in a quench vessel containing saturated aqueous NaHCO 3​ . Separate the organic layer, wash with brine, dry over MgSO 4​ , and concentrate to afford the spiro-lactam.

Scientist's Note (Causality of Base Selection): N -methylpiperidine is chosen over triethylamine for the flow process because its corresponding hydrochloride salt exhibits higher solubility in DCM, preventing reactor fouling and blockages during continuous operation.

Step 2: Chemoselective Lactam Reduction
  • Alane Generation : In a 10 L jacketed reactor, suspend AlCl 3​ (0.5 equiv relative to lactam) in anhydrous THF at -20 °C. Slowly add LiAlH 4​ (1.0 M in THF, 1.0 equiv) over 1.5 hours, maintaining the internal temperature below 3 °C[4].

  • Reduction : Warm the homogeneous alane solution to 20 °C for 1 hour, then re-cool to -2 °C. Add the spiro-lactam from Step 1 (dissolved in THF) dropwise over 2 hours.

  • Fieser Quench : Once complete (verified by LC-MS), quench the reaction strictly using the Fieser method: For every x grams of LiAlH 4​ used, sequentially add x mL of H 2​ O, x mL of 15% aqueous NaOH, and 3x mL of H 2​ O.

Scientist's Note (Causality of Reagent Choice): Why not use LiAlH 4​ alone? The spirocyclic ether is highly strained. Standard LiAlH 4​ reduction often leads to nucleophilic ring-opening of the tetrahydrofuran moiety. The in situ generated alane (AlH 3​ ) acts as a strong Lewis acid, coordinating tightly to the lactam carbonyl oxygen and directing the hydride attack exclusively to the lactam, preserving the spiro-ether intact[4]. Furthermore, the precise Fieser quench prevents the formation of a gelatinous aluminum hydroxide emulsion, yielding granular salts that are easily filtered on a large scale.

Step 3: Transfer Hydrogenation and Hydrochloride Salt Formation
  • Debenzylation : Charge a 25 L reactor with 10% Pd/C (approx. 10 wt% loading). Add the 2-benzyl-6-oxa-2-azaspiro[3.4]octane intermediate dissolved in ethanol (0.1 M).

  • Hydrogen Transfer : Add an aqueous solution of ammonium formate (4.0 equiv). Heat the biphasic mixture to 50 °C for 20 hours[4].

  • Filtration : Cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to remove ethanol and water.

  • Salt Precipitation : Dissolve the resulting crude free base in minimal isopropanol. Cool to 0 °C and add 4.0 M HCl in dioxane (1.1 equiv) dropwise. Stir for 2 hours as the hydrochloride salt precipitates.

  • Isolation : Filter the white crystalline solid, wash with cold heptane, and dry under vacuum at 40 °C for 16 hours to yield 6-oxa-2-azaspiro[3.4]octane hydrochloride (>99.5% purity).

References

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate.[Link]

  • Development of a Large-Scale Route to an MCH1 Receptor Antagonist: Investigation of a Staudinger Ketene–Imine Cycloaddition in Batch and Flow Mode. ACS Publications.[Link]

  • Discovery of the Clinical Candidate S‑892216: A Second-Generation of SARS-CoV‑2 3CL Protease Inhibitor for Treating COVID-19. PMC.[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. ACS Publications.[Link]

Sources

Application

Application Note: Advanced Purification Techniques for 6-Oxa-2-azaspiro[3.4]octane Hydrochloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocols Introduction & Chemical Context The spirocyclic building block 6-ox...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocols

Introduction & Chemical Context

The spirocyclic building block 6-oxa-2-azaspiro[3.4]octane has emerged as a highly valuable structural motif in modern medicinal chemistry. By acting as a conformationally restricted, metabolically stable bioisostere for morpholines and piperazines, this spirocyclic amine enhances the pharmacokinetic profiles of drug candidates. Notably, the incorporation of the 6-oxa-2-azaspiro[3.4]octane moiety was critical in the discovery of the clinical candidate S-892216 , a second-generation nonpeptidic SARS-CoV-2 3CL protease inhibitor, where it successfully filled the S1' pocket while drastically improving metabolic stability [1].

Despite its utility, the purification of 6-oxa-2-azaspiro[3.4]octane as a hydrochloride salt presents significant analytical and synthetic challenges. The compound is highly polar, lacks a strong UV chromophore, and is prone to retaining polar impurities (such as unreacted starting materials or transition metal traces). Furthermore, the hydrochloride salt is highly hygroscopic. This application note details a causality-driven, self-validating purification strategy designed to yield >99% pure material suitable for late-stage drug development.

Physicochemical Profile & Quantitative Data

Understanding the physicochemical properties of the target molecule is the foundation of any rational purification design. The data below dictates the selection of orthogonal purification methods.

PropertyValue / Description
Chemical Name 6-Oxa-2-azaspiro[3.4]octane hydrochloride
CAS Registry Number 1359656-12-4
Molecular Formula C₆H₁₂ClNO
Formula Weight 149.62 g/mol
Free Base Exact Mass 113.08 Da ([M+H]⁺ = 114.1)
Appearance White to off-white crystalline powder
Solubility Highly soluble in H₂O, Methanol, DMSO; Insoluble in Hexane, Ether
Hygroscopicity High (Requires handling under inert atmosphere during filtration)

Causality-Driven Purification Strategy

Standard normal-phase silica gel chromatography is often insufficient for spirocyclic amines due to severe peak tailing and irreversible adsorption [2]. To circumvent this, our protocol employs a Catch-and-Release Strong Cation Exchange (SCX) methodology, followed by Anhydrous Salt Formation and Recrystallization .

  • Why SCX Chromatography? SCX resin contains sulfonic acid functional groups that ionically bind the protonated spirocyclic amine. This allows neutral and acidic impurities to be completely washed away with organic solvents. The purified free base is then selectively released using an ammonia/methanol solution.

  • Why Anhydrous Salt Formation? The target hydrochloride salt is highly water-soluble. Attempting to precipitate the salt in the presence of even trace moisture leads to oiling out rather than crystallization. Utilizing anhydrous 4M HCl in dioxane ensures stoichiometric fidelity and promotes the formation of a highly crystalline, filterable solid.

Purification Workflow Visualization

PurificationWorkflow Crude Crude Mixture (Free Base & Impurities) SCX SCX Catch-and-Release (Resin Binding) Crude->SCX Wash Wash Step (Removes Neutrals) SCX->Wash Elute Ammonia Elution (Yields Free Base) Wash->Elute Salt Anhydrous Salt Formation (HCl in Dioxane) Elute->Salt Recryst Recrystallization (IPA / EtOAc) Salt->Recryst Pure Pure Hydrochloride Salt (>99% Purity) Recryst->Pure

Workflow for the purification and salt formation of 6-oxa-2-azaspiro[3.4]octane hydrochloride.

Step-by-Step Experimental Protocols

Protocol A: SCX Solid-Phase Extraction (Catch-and-Release)

This step isolates the free base from a complex crude reaction mixture.

  • Resin Conditioning: Mount a pre-packed SCX-2 cartridge (e.g., 10 g resin for ~1 g crude) on a vacuum manifold. Condition the resin by passing 5 Column Volumes (CV) of HPLC-grade Methanol (MeOH) through the cartridge.

  • Loading: Dissolve the crude 6-oxa-2-azaspiro[3.4]octane in a minimal amount of 1:1 Dichloromethane (DCM) / MeOH. Load the solution onto the cartridge at a dropwise flow rate (approx. 1-2 mL/min) to ensure complete ionic binding.

  • Washing (Impurity Removal): Wash the cartridge with 5 CV of MeOH, followed by 5 CV of DCM. Causality Note: This orthogonal wash removes non-basic organic impurities, lipophilic byproducts, and residual catalysts that do not bind to the sulfonic acid stationary phase.

  • Elution: Elute the target spirocyclic free base by passing 5 CV of 2.0 M Ammonia in Methanol through the cartridge. Collect the eluent in a clean, pre-weighed round-bottom flask.

  • Concentration: Remove the volatiles under reduced pressure at 30 °C to yield the purified free base as a pale oil.

Protocol B: Anhydrous Salt Formation & Recrystallization

This step converts the free base into a stable, highly pure hydrochloride salt.

  • Dissolution: Dissolve the isolated free base in anhydrous Isopropanol (IPA) (approx. 5 mL per gram of substrate) under a nitrogen atmosphere.

  • Acidification: Cool the solution to 0 °C using an ice bath. Slowly add 1.1 equivalents of 4.0 M HCl in anhydrous dioxane dropwise. Causality Note: Strict exclusion of water is required here to prevent the formation of a deliquescent syrup.

  • Precipitation: Stir the mixture at 0 °C for 30 minutes. Slowly add anhydrous Ethyl Acetate (EtOAc) as an antisolvent until the solution becomes persistently cloudy.

  • Crystallization: Seal the flask and transfer it to a -20 °C freezer for 12–18 hours to allow for complete crystal growth.

  • Filtration & Drying: Rapidly filter the resulting white crystals through a sintered glass funnel under a positive blanket of nitrogen to prevent moisture absorption. Wash the filter cake with cold, anhydrous Diethyl Ether. Dry the product in a vacuum oven at 40 °C for 24 hours.

Self-Validating Analytical Systems

To guarantee that the purification protocol has succeeded, the workflow must be self-validating. A simple HPLC trace is insufficient due to the lack of a strong UV chromophore. The following tripartite analytical system is required:

  • Identity & Purity (LC-MS / ELSD): Because the compound lacks a UV chromophore, use Liquid Chromatography coupled with Evaporative Light Scattering Detection (ELSD) and Mass Spectrometry (ESI+). The target mass must show an intense peak at m/z 114.1 [M+H]⁺ .

  • Structural Integrity (¹H-NMR & ¹³C-NMR): Dissolve the final salt in D₂O (or DMSO-d₆) to verify the spirocyclic skeleton. Causality Note: D₂O is chosen over CDCl₃ because the highly polar HCl salt exhibits poor solubility in chlorinated solvents, which would lead to artificially broadened peaks and obscure trace impurities.

  • Stoichiometric Fidelity (Ion Chromatography): To ensure the product is the exact mono-hydrochloride salt (and not a mixed salt or containing excess trapped HCl), perform chloride titration via Ion Chromatography (IC). The theoretical chloride content for C₆H₁₂ClNO is 23.7% by weight . A result within ±0.5% validates the thermodynamic purity of the crystal lattice.

References

  • Unoh, Y., et al. "Discovery of the Clinical Candidate S-892216: A Second-Generation of SARS-CoV-2 3CL Protease Inhibitor for Treating COVID-19." Journal of Medicinal Chemistry, 2025. URL:[Link]

  • Armarego, W. L. F., & Chai, C. L. L. "Purification of Laboratory Chemicals." Elsevier, 7th Edition.
  • AChemBlock. "6-oxa-2-azaspiro[3.4]octane hydrochloride - Advanced ChemBlocks." AChemBlock Catalog, 2026.
Method

Application Note: Strategic Incorporation of 6-Oxa-2-azaspiro[3.4]octane in Lead Optimization Pipelines

As drug discovery programs increasingly target complex biological spaces, the optimization of physicochemical properties has shifted from flat, two-dimensional heterocycles to topologically rich three-dimensional scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex biological spaces, the optimization of physicochemical properties has shifted from flat, two-dimensional heterocycles to topologically rich three-dimensional scaffolds. The spirocyclic amine 6-oxa-2-azaspiro[3.4]octane has emerged as a privileged bioisostere for morpholines, piperazines, and piperidines.

By increasing the fraction of sp3-hybridized carbons (Fsp3) while maintaining a low molecular weight, this scaffold effectively uncouples potency from common late-stage liabilities, such as rapid metabolic clearance and cardiotoxicity. This guide outlines the mechanistic rationale, synthetic integration, and self-validating profiling protocols for deploying 6-oxa-2-azaspiro[3.4]octane in lead optimization.

Physicochemical Profiling & Mechanistic Rationale

The decision to incorporate 6-oxa-2-azaspiro[3.4]octane is rarely arbitrary; it is a targeted intervention to rescue a hit compound failing its Target Product Profile (TPP) due to ADME or toxicity flaws.

  • Metabolic Stability (HLM/RLM): Traditional piperidines and morpholines are highly susceptible to cytochrome P450 (CYP)-mediated α-oxidation and N-dealkylation. The spirocyclic quaternary carbon in 6-oxa-2-azaspiro[3.4]octane introduces severe steric hindrance around the amine and ether linkages, physically blocking the CYP catalytic heme iron from accessing the α-protons.

  • hERG Mitigation: The human ether-à-go-go-related gene (hERG) potassium channel is notoriously blocked by lipophilic, highly basic amines (pKa > 9.5). 6-Oxa-2-azaspiro[3.4]octane possesses a moderated pKa (~8.8–9.2) and projects its oxygen atom in a rigid, orthogonal vector. This distinct 3D geometry disrupts the classic pharmacophore binding within the hERG inner cavity, drastically reducing cardiotoxic liabilities[1].

  • Solubility and Lipophilicity: The embedded oxygen acts as a potent hydrogen bond acceptor, lowering the overall logD compared to purely carbon-based spirocycles or piperidines, thereby enhancing aqueous solubility.

Quantitative Scaffold Comparison

The following table summarizes the physicochemical shifts expected when hopping from traditional planar amines to the 6-oxa-2-azaspiro[3.4]octane scaffold.

Property / ScaffoldPiperidineMorpholine6-Oxa-2-azaspiro[3.4]octane
Fraction sp3 (Fsp3) 1.01.01.0 (Enhanced 3D Vectoring)
Relative Basicity (pKa) ~10.0 - 11.2~8.3 - 8.5~8.8 - 9.2
Lipophilicity (clogP shift) High (+1.5)Low (-0.8)Moderate (+0.2)
Typical hERG Liability HighLowLow
Metabolic Stability (HLM) Low - ModerateModerateHigh

Lead Optimization Workflow

The integration of spirocyclic bioisosteres requires a multiparametric approach, balancing synthetic feasibility with rigorous ADME/Tox profiling.

LeadOptimization Hit Hit Compound (Planar Heterocycle) Liabilities Identify Liabilities (High logD, hERG, Rapid Clearance) Hit->Liabilities Bioisostere Scaffold Hopping (6-Oxa-2-azaspiro[3.4]octane) Liabilities->Bioisostere Structural Design Synthesis Parallel Synthesis & Late-Stage Functionalization Bioisostere->Synthesis Profiling Multiparametric Profiling (HLM/RLM, hERG, Permeability) Synthesis->Profiling Evaluation Profile Evaluation Profiling->Evaluation Evaluation->Bioisostere Fails Criteria Lead Optimized Lead Candidate (Enhanced Fsp3, Stable, Safe) Evaluation->Lead Meets TPP

Workflow for integrating 6-oxa-2-azaspiro[3.4]octane into lead optimization.

Synthetic Integration Protocol: Nucleophilic Aromatic Substitution (SNAr)

Objective: Covalently couple 6-oxa-2-azaspiro[3.4]octane to an aryl/heteroaryl halide core during late-stage functionalization[2].

Causality: Spirocyclic amines exhibit distinct steric demands compared to flat analogs. Using a polar protic solvent (Ethanol) and a non-nucleophilic base (DIPEA) ensures the spirocycle remains unprotonated and highly reactive, while the solvent stabilizes the highly polar Meisenheimer complex transition state during SNAr.

Step-by-Step Methodology:

  • Reagent Preparation: Suspend the electrophilic aryl halide (1.0 eq) and 6-oxa-2-azaspiro[3.4]octane oxalate (1.5 eq) in anhydrous EtOH to achieve a 0.1 M concentration.

    • Causality: The oxalate salt is utilized because it is highly stable, non-hygroscopic, and prevents the premature degradation often seen with free spirocyclic amines.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) dropwise at room temperature.

    • Causality: A large excess of DIPEA is required to fully neutralize the oxalic acid (2 equivalents of base per oxalate molecule) and to act as an acid scavenger for the HX byproduct generated during the substitution.

  • Thermal Activation: Heat the sealed reaction mixture to 100 °C for 1–2 hours with vigorous stirring.

    • Causality: The steric bulk of the spiro[3.4] system increases the activation energy required for nucleophilic attack; elevated thermal conditions are strictly required to overcome this kinetic barrier.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The system is self-validating when the starting material peak disappears and a dominant peak corresponding to the [M+spirocycle−halide]+ mass emerges. If unreacted amine persists, a ninhydrin stain on TLC will reveal a distinct spot, indicating incomplete conversion and the need for prolonged heating.

In Vitro Validation Protocol: Microsomal Stability (HLM)

Objective: Validate the metabolic resilience of the newly synthesized spirocyclic lead against Phase I oxidation.

Step-by-Step Methodology:

  • Incubation Assembly: Mix the test compound (1 µM final concentration) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

    • Causality: MgCl₂ acts as a crucial cofactor for enzymatic stability, while pH 7.4 strictly mimics physiological conditions to maintain the native conformation of CYP450 enzymes.

  • Reaction Initiation: Pre-warm the mixture to 37 °C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final concentration).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. A parallel control lacking NADPH must be run; without it, Phase I oxidation cannot occur, serving as a negative control baseline to rule out chemical instability.

  • Quenching: At predetermined time points (0, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Warfarin or Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures microsomal proteins, halting metabolism and precipitating the matrix for clean LC-MS/MS injection.

  • Self-Validation Checkpoint: Analyze via LC-MS/MS. The internal standard's peak area must remain statistically constant across all time points (CV < 10%). Any significant variability indicates extraction failure, ion suppression, or matrix effects, immediately invalidating the assay run.

Case Studies in Contemporary Drug Discovery

The authoritative grounding for 6-oxa-2-azaspiro[3.4]octane is demonstrated across several recent high-profile therapeutic programs:

  • SARS-CoV-2 3CL Protease Inhibitors: During the development of the clinical candidate S-892216, researchers faced severe metabolic liabilities with their initial piperidine-based hits. By incorporating 6-oxa-2-azaspiro[3.4]octane to fill the lipophilic S1′ pocket, they generated Compound 9. This optimized lead demonstrated a highly balanced profile with an IC50 of 8.37 nM and excellent HLM stability (58% remaining at 30 min), proving the scaffold's ability to resist degradation while maintaining critical binding affinity[2].

  • METTL3 RNA Methyltransferase Inhibitors: STORM Therapeutics utilized this scaffold in the optimization of naphthyridinone-based METTL3 inhibitors. Molecular docking and subsequent SAR confirmed that the 6-oxa-2-azaspiro[3.4]octane moiety optimally extends into the solvent-exposed region. This bioisosteric choice improved the compound's solubility and pharmacokinetic profile without perturbing the critical hydrogen bonds formed by the core at the Ile378 and Asn549 hinge region[3].

  • Antituberculosis Agents (TAM16 Optimization): To mitigate severe hERG cardiovascular liabilities in a benzofuran-based Pks13 inhibitor, researchers employed spirocyclic bioisosteres. The incorporation of oxa-azaspiro systems drastically reduced hERG channel inhibition by altering the basicity and spatial geometry of the protonated nitrogen, which normally interacts deleteriously with the hERG inner cavity, all while maintaining potent antitubercular MIC values[1].

References

  • Discovery of the Clinical Candidate S‑892216: A Second-Generation of SARS-CoV‑2 3CL Protease Inhibitor for Treating COVID-19 Source: PMC / NIH URL:[Link]

  • Full article: Recent advances in small molecules targeting the METTL3 Source: Taylor & Francis Online URL:[Link]

  • Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Application

High-Yield Deprotection Strategies for 6-Oxa-2-azaspiro[3.4]octane Building Blocks

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol Introduction & Mechanistic Rationale The 6-oxa-2-azaspiro[3.4]octane scaffold h...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The 6-oxa-2-azaspiro[3.4]octane scaffold has emerged as a highly prized bioisostere for morpholine and piperazine rings in modern drug discovery. By introducing spirocyclic three-dimensionality, this building block effectively lowers lipophilicity (logP), reduces hERG liability, and improves metabolic stability. Recently, it has been instrumental in the discovery of advanced clinical candidates, including the SARS-CoV-2 3CL protease inhibitor S-892216 and novel small-molecule METTL3 inhibitors for oncology .

The Causality of Protection and Cleavage: During upstream synthesis (e.g., cross-coupling or alkylation), the highly reactive secondary amine of the azetidine ring must be protected, almost universally as a tert-butyloxycarbonyl (Boc) group. However, deprotecting this spiro[3.4] system presents unique physicochemical challenges. The molecule consists of a strained 4-membered azetidine fused to a 5-membered tetrahydrofuran (THF) derivative. While the oxa-ring is generally stable to the standard Brønsted acids used for Boc deprotection, prolonged exposure to harsh Lewis acids or extreme temperatures can induce unwanted ring-opening. Therefore, mild, highly controlled acidic cleavage is required to yield the functional amine.

Deprotection Strategies: Causality and Selection

When scaling up the deprotection of spirocyclic azetidines, the volatility of the resulting free base (MW 113.16 g/mol ) presents a significant risk for yield attrition. Isolating the intermediate as a stable salt prevents this evaporative loss . We recommend two primary strategies depending on your downstream requirements:

  • Strategy A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). This is the standard workhorse method. TFA provides rapid protonation of the carbamate, leading to the expulsion of the tert-butyl cation (which eliminates to isobutylene) and carbon dioxide. The resulting product is the TFA salt of the spirocycle. Because TFA is a liquid, the reaction remains homogeneous, ensuring rapid kinetics.

  • Strategy B: Anhydrous HCl in 1,4-Dioxane. This method is strictly preferred when trace TFA would interfere with downstream pharmacological assays or specific amide coupling reagents (e.g., HATU/EDCI). The HCl salt is highly crystalline and can be easily triturated, providing a self-validating purity checkpoint without the need for chromatography.

Quantitative Data Summary

The following table summarizes the operational metrics for both deprotection strategies to aid in reagent selection:

MethodReagentsTypical TimeYieldAdvantagesLimitations
Strategy A TFA, DCM2–3 hours>95%Fast kinetics; highly soluble intermediates.Requires extensive azeotropic co-evaporation to remove residual TFA.
Strategy B 4M HCl in Dioxane4–6 hours90–95%Yields a crystalline, easy-to-handle salt; TFA-free.Slower reaction; risk of premature precipitation trapping starting material.

Experimental Workflow

Workflow SM N-Boc-6-oxa-2- azaspiro[3.4]octane Acid Acidic Cleavage (TFA or HCl) SM->Acid Add Reagent Evap Azeotropic Evaporation Acid->Evap Completion Salt Amine Salt Intermediate Evap->Salt Isolation Base In Situ Neutralization Salt->Base Setup Product Downstream Target Base->Product Electrophile

Figure 1: Workflow for deprotection and downstream coupling of 6-oxa-2-azaspiro[3.4]octane.

Step-by-Step Experimental Protocols

Protocol A: Standard TFA Cleavage (Batch Scale)
  • Preparation: Charge a flame-dried round-bottom flask with tert-butyl 6-oxa-2-azaspiro[3.4]octane-2-carboxylate (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Thermal Control: Submerge the flask in an ice-water bath (0 °C).

    • Causality: The initial cleavage of the Boc group is exothermic. Cooling prevents localized heating that could promote ring-opening of the strained azetidine or oxa-ring.

  • Acid Addition: Add Trifluoroacetic Acid (TFA) dropwise to achieve a 1:4 v/v ratio with DCM.

  • Cleavage: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the consumption of the starting material via TLC (Ninhydrin stain will show a dark spot for the free secondary amine).

  • Concentration: Once complete, concentrate the mixture under reduced pressure.

  • Azeotropic Scavenging (Self-Validating Checkpoint): Re-dissolve the crude oil in methanol (or toluene) and concentrate again. Repeat this process three times.

    • Causality: This step is not merely for drying; it actively azeotropes residual TFA. If excess TFA remains, it will drastically lower the local pH during downstream amide couplings, protonating coupling additives (e.g., HOAt/HOBt) and stalling the reaction. Successful removal is validated by a clean, stable baseline in subsequent LC-MS analysis.

  • Isolation: Dry the resulting TFA salt under high vacuum to afford a pale oil or waxy solid, ready for immediate downstream coupling using an excess of a tertiary amine base (e.g., DIPEA) to neutralize the salt in situ.

Protocol B: Anhydrous HCl in Dioxane
  • Preparation: Dissolve the Boc-protected spirocycle (1.0 eq) in anhydrous 1,4-dioxane (0.2 M).

  • Acid Addition: Slowly add a commercially available solution of 4M HCl in 1,4-dioxane (5.0 eq).

  • Cleavage: Stir the homogeneous solution at room temperature. Over 4–6 hours, the product will typically begin to precipitate as a white solid.

  • Validation Check: The precipitation acts as a self-validating indicator of reaction progress, as the highly polar HCl salt is insoluble in the non-polar dioxane matrix.

  • Isolation: Dilute the suspension with anhydrous diethyl ether to maximize precipitation. Filter the solid over a glass frit, wash with additional ether, and dry under vacuum to yield the pure 6-oxa-2-azaspiro[3.4]octane hydrochloride salt.

References

  • Unoh, Y., et al. "Discovery of the Clinical Candidate S-892216: A Second-Generation of SARS-CoV-2 3CL Protease Inhibitor for Treating COVID-19." Journal of Medicinal Chemistry, 2025. URL:[Link]

  • Wu, F., et al. "Recent advances in small molecules targeting the METTL3." Future Medicinal Chemistry, 2025. URL:[Link]

  • Karlsson, S., et al. "Development of a Large-Scale Route to an MCH1 Receptor Antagonist: Investigation of a Staudinger Ketene–Imine Cycloaddition in Batch and Flow Mode." Organic Process Research & Development, 2015. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance with 6-Oxa-2-azaspiro[3.4]octane Hydrochloride

Welcome to the Advanced Technical Support Center. As drug discovery programs increasingly prioritize high Fsp3​ character to improve clinical success rates, spirocyclic scaffolds like 6-oxa-2-azaspiro[3.4]octane hydrochl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug discovery programs increasingly prioritize high Fsp3​ character to improve clinical success rates, spirocyclic scaffolds like 6-oxa-2-azaspiro[3.4]octane hydrochloride (CAS: 1359656-12-4) have emerged as premier bioisosteres for traditional flat heterocycles like morpholine and piperidine [1, 4].

However, the rigid, three-dimensional architecture of this spirocycle introduces significant steric hindrance around the secondary amine [1]. This geometric constraint drastically alters its reactivity profile, frequently complicating standard N -functionalization workflows such as cross-coupling and reductive amination. This guide provides causal explanations, validated protocols, and troubleshooting strategies to help you successfully integrate this privileged scaffold into your lead optimization campaigns.

Diagnostic Workflow

G Start N-Functionalization of 6-Oxa-2-azaspiro[3.4]octane Q1 Identify Reaction Pathway Start->Q1 CrossCoupling C-N Cross-Coupling (Buchwald-Hartwig) Q1->CrossCoupling Aryl Halides Alkylation Reductive Amination (N-Alkylation) Q1->Alkylation Carbonyls CC_Issue Steric Clash at Reductive Elimination? CrossCoupling->CC_Issue Alk_Issue Incomplete Imine Formation? Alkylation->Alk_Issue CC_Sol Use Pd(OAc)2 / RuPhos Base: t-BuONa CC_Issue->CC_Sol Yes Alk_Sol Pre-activate with Ti(OiPr)4 Reduce with NaBH(OAc)3 Alk_Issue->Alk_Sol Yes

Workflow for overcoming steric hindrance in spirocyclic amine functionalization.

Frequently Asked Questions (FAQs)

Q1: Why does 6-oxa-2-azaspiro[3.4]octane exhibit poor reactivity in standard SN​2 alkylations and Buchwald-Hartwig cross-couplings? A1: The reactivity drop is fundamentally driven by the spiro-quaternary carbon. This structural node projects its substituent vectors directly into the trajectory required for electrophilic approach at the nitrogen atom, creating a severe steric shield [3]. In palladium-catalyzed couplings, this bulk restricts the conformational flexibility required for the amine to coordinate with the Pd-center, specifically raising the activation energy during the reductive elimination step. Furthermore, the electron-withdrawing nature of the adjacent oxa-ring inductively reduces the nucleophilicity of the secondary amine [1].

Q2: How should I handle the hydrochloride salt to ensure consistent reactivity? A2: The hydrochloride salt form is highly stable and prevents oxidative degradation of the amine [5]. However, the spirocyclic amine must be completely free-based in situ to act as a nucleophile. If the base used (e.g., K2​CO3​ or DIPEA) is insufficient to overcome the buffering capacity of your solvent system, the amine remains protonated and unreactive. Rule of thumb: Always use a minimum of 2.5 equivalents of base relative to the HCl salt, and allow 15 minutes of pre-stirring before introducing electrophiles or catalysts.

Q3: What are the optimal ligands for Pd-catalyzed C-N coupling with this specific spirocycle? A3: Standard bidentate ligands like BINAP or dppf often fail because they create a tightly coordinated, sterically congested Pd-center that cannot accommodate the bulky spirocycle. You must use bulky, electron-rich monodentate biaryl phosphine ligands—specifically RuPhos or BrettPhos . These ligands are structurally designed to accelerate the reductive elimination step, which is the primary bottleneck when coupling sterically hindered amines[2].

Quantitative Data: Catalyst & Ligand Screening

To illustrate the causality of ligand selection, below is a summarized data set from a standardized optimization campaign coupling 6-oxa-2-azaspiro[3.4]octane hydrochloride with a generic ortho-substituted aryl chloride.

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd2​(dba)3​ XPhos Cs2​CO3​ 1,4-Dioxane10022Significant unreacted amine; slow oxidative addition.
Pd2​(dba)3​ BINAP t -BuONaToluene10015Severe steric clash prevents reductive elimination.
Pd(OAc)2​ RuPhos t -BuONa 1,4-Dioxane 100 84 Optimal geometry for reductive elimination.
Pd(OAc)2​ BrettPhosLHMDSTHF8076Excellent conversion; ideal for base-sensitive substrates.
Troubleshooting Guides & Validated Protocols
Protocol 1: Optimized Buchwald-Hartwig Amination for Sterically Hindered Spirocycles

This protocol utilizes a RuPhos-based catalytic system designed to overcome the steric barrier of the spiro[3.4]octane core.

Step-by-Step Methodology:

  • Free-Basing & Preparation: In an oven-dried Schlenk tube under argon, add 6-oxa-2-azaspiro[3.4]octane hydrochloride (1.2 equiv) and t -BuONa (2.5 equiv). Add anhydrous 1,4-dioxane (0.2 M) and stir at room temperature for 15 minutes to ensure complete generation of the free amine.

  • Catalyst Assembly: In a separate vial, pre-mix Pd(OAc)2​ (5 mol%) and RuPhos (10 mol%) in a minimal amount of 1,4-dioxane. Stir until the solution turns a deep, homogeneous red/orange (indicating the formation of the active L1​Pd(0) species).

  • Coupling: Add the aryl halide (1.0 equiv) to the Schlenk tube, followed immediately by the pre-activated catalyst solution.

  • Heating: Seal the tube and heat to 100 °C for 12–16 hours.

  • Validation Check (Self-Validating System): At 4 hours, pull a 10 µL aliquot, quench in MeCN, and analyze via LC-MS.

    • Causality Check: If the aryl halide is consumed but the product mass is absent, look for the hydrodehalogenated aryl mass. This indicates successful oxidative addition but failed reductive elimination. If this occurs, switch the ligand to the even bulkier t BuBrettPhos .

Protocol 2: Reductive Amination with Bulky Ketones

Direct reductive amination of 6-oxa-2-azaspiro[3.4]octane with sterically hindered ketones often stalls at the imine/iminium formation stage due to the combined bulk of both partners.

Step-by-Step Methodology:

  • Lewis Acid Activation: Combine the ketone (1.0 equiv) and 6-oxa-2-azaspiro[3.4]octane hydrochloride (1.5 equiv) in anhydrous DCE (0.2 M). Add N,N -diisopropylethylamine (DIPEA, 1.5 equiv) to free-base the amine.

  • Dehydrative Imine Formation: Add Titanium(IV) isopropoxide ( Ti(OiPr)4​ , 2.0 equiv). Causality: Ti(OiPr)4​ acts as both a potent Lewis acid to activate the ketone carbonyl and a water scavenger to aggressively drive the unfavorable equilibrium of the sterically hindered imine forward [2].

  • Validation Check (Self-Validating System): Stir at 60 °C for 6 hours. Analyze an aliquot by GC-MS or LC-MS. Do not proceed until the starting ketone is <5%. Premature addition of the reducing agent will irreversibly reduce the ketone to an alcohol, killing the reaction.

  • Reduction: Once imine formation is confirmed, cool the reaction to 0 °C. Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 2.5 equiv) in portions. Stir at room temperature overnight.

  • Workup: Quench carefully with saturated aqueous NaHCO3​ to precipitate titanium salts. Filter through a pad of Celite before extracting with EtOAc.

References
  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews - ACS Public
  • The utilization of spirocyclic scaffolds in novel drug discovery Expert Opinion on Drug Discovery - ResearchG
  • Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel C
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes RSC Publishing
  • 6-oxa-2-azaspiro[3.
Optimization

resolving solubility issues of 6-Oxa-2-azaspiro[3.4]octane hydrochloride in aqueous media

Welcome to the Technical Support Center for spirocyclic building blocks. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles researchers face when working with 6-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic building blocks. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles researchers face when working with 6-Oxa-2-azaspiro[3.4]octane hydrochloride .

While this compound is a highly valuable morpholine/piperidine bioisostere—prominently featured in the optimization of SARS-CoV-2 3CL protease inhibitors like S-892216[1]—its behavior in complex aqueous media can be counterintuitive. Because it is a hydrochloride salt of a small secondary amine, researchers often assume its aqueous solubility is infinite. However, matrix-induced artifacts frequently cause unexpected precipitation.

This guide deconstructs the physical chemistry behind these issues and provides self-validating protocols to ensure your assay data remains robust.

Part 1: Physicochemical Profiling

To troubleshoot solubility, we must first understand the molecule's intrinsic properties. The table below summarizes the quantitative data governing the thermodynamic behavior of this spirocycle.

PropertyValueScientific Implication
Chemical Formula C₆H₁₂ClNO[2]Small, highly polar molecule; inherent water solubility is theoretically excellent.
Molecular Weight 149.62 g/mol [2]Rapid dissolution kinetics in pure solvents, but highly susceptible to solvent-shock.
CAS Number 1359656-12-4[2]Hydrochloride salt form. Dissociation in water yields equimolar chloride ions.
Estimated pKa ~9.2[3]Based on isomeric 2-oxa-6-azaspiro[3.4]octane[3] and azetidine (pKa 11.29)[4]. The spiro-oxetane oxygen exerts an electron-withdrawing inductive effect, lowering the basicity of the azetidine nitrogen.
Ionization State (pH 7.4) >98% ProtonatedAt physiological pH, the compound exists almost entirely as a soluble cation.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my 6-Oxa-2-azaspiro[3.4]octane hydrochloride precipitate when I prepare a high-concentration stock directly in PBS (pH 7.4)? The Causality: This is a classic example of the Common Ion Effect . Phosphate-Buffered Saline (PBS) contains approximately 137 mM NaCl. The solubility product constant ( Ksp​ ) of your compound is defined by the equilibrium: Ksp​=[Spirocycle+][Cl−] . Because the dissolution medium already contains a massive excess of chloride ions, the equilibrium is forced to the left, causing the hydrochloride salt to prematurely crash out of solution. The Solution: Never dissolve the dry powder directly into high-chloride buffers if you are aiming for stock concentrations >10 mM. Instead, dissolve the compound in pure Deionized (DI) water first to establish complete solvation, and then dilute into your working buffer.

Q2: I adjusted the pH of my aqueous stock to 9.5 to match my assay conditions, and the solution immediately became turbid. What happened? The Causality: You have crossed the compound's pKa threshold. According to the Henderson-Hasselbalch equation, at a pH of 9.2 (the estimated pKa of this spirocycle[3]), 50% of the molecules are deprotonated into the neutral "free base" form. The free base lacks a formal charge, making it significantly more lipophilic and drastically reducing its thermodynamic solubility in water. The Solution: If your assay requires a high pH, you must introduce a solubilizing co-solvent (like 2-5% DMSO or PEG-400) or a surfactant. Otherwise, maintain the pH below 8.0 to ensure the compound remains predominantly in its ionized, highly soluble state.

Q3: When diluting a 100 mM DMSO stock into cell culture media, I observe micro-precipitates that look like cellular debris. How can I prevent this? The Causality: This is a Kinetic Solvent Crash . DMSO has a dielectric constant ( ϵ≈47 ) very different from water ( ϵ≈80 ). When a highly concentrated DMSO stock is rapidly injected into aqueous media, the local dielectric environment drops instantly. The solute molecules aggregate and nucleate before they have the thermodynamic time to coordinate with water molecules. The Solution: Utilize a "step-down" serial dilution strategy. Pre-warm your cell culture media to 37°C and add the DMSO stock dropwise while actively vortexing. Ensure the final DMSO concentration remains ≤1% .

Troubleshooting Start Solubility Issue Detected (Precipitation/Turbidity) CheckMedia Analyze Aqueous Matrix Start->CheckMedia HighCl High Chloride Concentration? (e.g., PBS, Saline) CheckMedia->HighCl HighPH pH > 8.0? CheckMedia->HighPH DMSOCrash Diluting from DMSO? CheckMedia->DMSOCrash CommonIon Common Ion Effect (HCl salt crashes out) HighCl->CommonIon Yes FixCl Pre-dissolve in DI H2O or change counterion CommonIon->FixCl FreeBase Free Base Formation (pKa ~9.2) HighPH->FreeBase Yes FixPH Adjust pH to < 7.5 to maintain ionization FreeBase->FixPH KineticLimit Solvent Crash (Kinetic limit exceeded) DMSOCrash->KineticLimit Yes FixDMSO Use serial dilutions & warm media (37°C) KineticLimit->FixDMSO

Fig 1. Diagnostic workflow for resolving aqueous solubility issues of 6-Oxa-2-azaspiro[3.4]octane.

Part 3: Standardized Experimental Protocols

To ensure data integrity, solubility must be measured systematically. Below are two self-validating protocols adapted from industry-standard operating procedures[5].

Protocol A: Kinetic Solubility Assay (Nephelometry)

Purpose: To determine the maximum concentration achievable when diluting a DMSO stock into an aqueous buffer before precipitation occurs.

  • Preparation : Prepare a 20 mM stock solution of 6-Oxa-2-azaspiro[3.4]octane hydrochloride in 100% LC-MS grade DMSO.

  • Serial Dilution : Create a 10-point 2-fold serial dilution of the compound in DMSO.

  • Aqueous Spiking : Transfer 5 µL of each DMSO dilution into 245 µL of PBS (pH 7.4) in a 96-well clear-bottom plate. The final DMSO concentration is locked at 2%[5].

  • Equilibration : Seal the plate and incubate at 25°C on a thermostatic shaker (500 rpm) for exactly 2 hours[5].

  • Measurement : Read the plate using a nephelometer or a microplate reader set to measure absorbance at 620 nm (turbidity).

  • Self-Validation Check : Include a well with 2% DMSO in PBS (Blank) and a well with Amiodarone (a known poorly soluble reference). The assay is valid only if the Amiodarone well shows a sharp spike in turbidity at >50 µM.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask)

Purpose: To determine the true equilibrium solubility of the solid crystalline salt in a specific buffer.

  • Saturation : Add 5 mg of solid 6-Oxa-2-azaspiro[3.4]octane hydrochloride powder into a 1.5 mL Eppendorf tube.

  • Buffer Addition : Add 500 µL of the target aqueous buffer (e.g., 50 mM HEPES, pH 7.4). Ensure there is visible undissolved solid remaining (indicating saturation).

  • Equilibration : Agitate the suspension on a rotary shaker at 25°C for 24 hours.

  • Phase Separation : Centrifuge the tube at 15,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract 100 µL of the supernatant.

  • Quantification : Dilute the supernatant 1:10 in mobile phase and quantify the concentration via HPLC-UV against a known standard curve.

  • Self-Validation Check (Critical) : Measure the pH of the supernatant after the 24-hour equilibration. Because dissolving a hydrochloride salt releases protons, it can overwhelm weak buffers and drop the pH. If the final pH has dropped below your target, your measured solubility is artificially inflated (due to higher ionization). You must adjust the buffer capacity and repeat.

Assays Compound 6-Oxa-2-azaspiro[3.4]octane Hydrochloride Kinetic Kinetic Solubility (DMSO Stock) Compound->Kinetic Thermo Thermodynamic Solubility (Solid Powder) Compound->Thermo Dilute Spike into PBS (2% final DMSO) Kinetic->Dilute IncubateK Incubate 2h @ 25°C Dilute->IncubateK MeasureK Nephelometry (Turbidity onset) IncubateK->MeasureK AddBuf Add Aqueous Buffer (Excess solid) Thermo->AddBuf IncubateT Shake 24-48h @ 25°C AddBuf->IncubateT MeasureT Filter & HPLC-UV (Equilibrium conc.) IncubateT->MeasureT

Fig 2. Methodological comparison of kinetic vs. thermodynamic solubility workflows.

Part 4: References

3.[5] Title: Oxa-spirocycles: synthesis, properties and applications (Supporting Information / Enamine SOP) Source: Semantic Scholar URL: [Link]

4.[1] Title: Discovery of the Clinical Candidate S-892216: A Second-Generation of SARS-CoV-2 3CL Protease Inhibitor for Treating COVID-19 Source: ACS Publications URL: [Link]

5.[4] Title: Azetidine Chemical Properties and pKa Source: Grokipedia / Chemical Databases URL: [Link]

6.[3] Title: Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Handling the Hygroscopic Nature of 6-Oxa-2-azaspiro[3.4]octane Hydrochloride Salts

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 6-Oxa-2-azaspiro[3.4]octane hydrochloride (CAS: 1359656-12-4) Overview Welcome to the Technical Support Center for 6-Oxa-2-aza...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 6-Oxa-2-azaspiro[3.4]octane hydrochloride (CAS: 1359656-12-4)

Overview

Welcome to the Technical Support Center for 6-Oxa-2-azaspiro[3.4]octane hydrochloride . This spirocyclic secondary amine is a highly valuable building block in medicinal chemistry, famously utilized to fill the lipophilic S1′ pocket in the development of SARS-CoV-2 3CL protease inhibitors, such as the clinical candidate S-892216[1]. However, its hydrochloride salt form is notoriously hygroscopic. This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure your handling and downstream coupling reactions remain robust.

FAQ & Troubleshooting Guide

Q1: Why does 6-Oxa-2-azaspiro[3.4]octane hydrochloride absorb moisture so rapidly compared to other salts? A1: The hygroscopicity of organic amine hydrochlorides is driven by the thermodynamics of water-ion interactions. The chloride anion ( Cl− ) has a high propensity to absorb water molecules via strong hydrogen-bond interactions[2]. Furthermore, the compact, rigid spirocyclic geometry of 6-oxa-2-azaspiro[3.4]octane exposes the protonated secondary amine, preventing steric shielding of the ionic center. When the ambient relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, it undergoes deliquescence—absorbing enough moisture from the air to dissolve into an aqueous syrup[3].

Q2: How does moisture contamination affect my downstream amide coupling reactions? A2: Moisture introduces two critical failure modes in synthesis. First, it skews stoichiometry. If your powder has absorbed 15% water by weight, a 1.0 equivalent measurement of the active spirocycle is actually only 0.85 equivalents, leading to incomplete conversion[4]. Second, water aggressively quenches electrophilic coupling reagents (e.g., HATU, EDC, or acid chlorides) via hydrolysis, generating unreactive byproducts and depleting the reagent before the spirocyclic amine can react.

Q3: My batch has clumped or completely deliquesced into a syrup. Is it ruined, and can I recover it? A3: It is not ruined, but it cannot be used "as is." Chemical degradation (hydrolysis) of this specific spirocyclic ether is minimal under ambient conditions, meaning the core molecule is intact. You can recover it using azeotropic distillation or lyophilization (see Protocol 2 below). Attempting to scrape and weigh a deliquesced syrup will only result in severe mass inaccuracies[4].

Quantitative Data: Impact of Relative Humidity (RH) on Physical State

To predict the behavior of 6-Oxa-2-azaspiro[3.4]octane HCl in your laboratory, refer to the following empirical handling thresholds:

Ambient Relative Humidity (RH)Physical State of SaltWeighing Error PotentialRequired Handling Environment
< 15% Free-flowing crystalline powder< 1%Open bench (rapid weighing)
15% - 40% Mild clumping, surface caking2% - 5%Glovebag or dry box
40% - 60% Severe caking, sticky texture5% - 15%Glovebox (Argon/Nitrogen)
> 60% Deliquescence (syrup/liquid)> 20%Unusable; requires recovery
Experimental Protocols
Protocol 1: Anhydrous Weighing and Transfer (Self-Validating System)

Causality: To prevent moisture uptake during the critical weighing phase, the environment must be controlled, and the process must mathematically validate that no moisture was introduced[5].

  • Preparation: Transfer the sealed bottle of 6-Oxa-2-azaspiro[3.4]octane HCl, a pre-dried reaction vial (oven-dried at 120°C for 4 hours), and a micro-spatula into a glovebox purged with inert gas (Argon or N2​ , <1 ppm H2​O )[5].

  • Tare and Weigh: Tare the empty reaction vial with its septum cap on. Open the compound bottle, transfer the desired mass into the vial, and immediately seal both the bulk bottle and the reaction vial.

  • Validation (By-Difference): Remove the sealed vial from the glovebox and weigh it on the analytical bench balance. The mass difference validates the exact amount of compound transferred without exposing the bulk material to ambient humidity.

  • Solvent Addition: Inject anhydrous solvent (e.g., dry DMF or DCM) and the required base (e.g., DIPEA) directly through the septum to liberate the free base in situ[1].

Protocol 2: Azeotropic Drying and Recovery of Deliquesced Salt

Causality: When the salt has absorbed significant water, standard vacuum drying at room temperature is often insufficient due to the strong hydrogen bonding of the chloride ion[2]. Azeotropic distillation leverages the boiling point of a binary mixture to physically carry water out of the system.

  • Dissolution: Dissolve the clumped or deliquesced salt in a minimum amount of anhydrous methanol to ensure complete homogenization.

  • Solvent Exchange: Add 10 volumes of anhydrous toluene to the methanolic solution.

  • Azeotropic Evaporation: Concentrate the mixture under reduced pressure (rotary evaporator) at 40°C. Toluene and water form an azeotrope, effectively stripping the moisture from the salt.

  • Desiccation: Repeat the toluene addition and evaporation twice. Finally, place the resulting white solid under high vacuum (< 0.1 mbar) in a desiccator containing P2​O5​ for 12 hours[6].

  • Validation: Perform a Karl Fischer (KF) titration on a 10 mg sample. The recovery is validated and complete when the water content is <0.5% .

Workflow Visualization

Below is the logical workflow for assessing and processing 6-Oxa-2-azaspiro[3.4]octane HCl based on its physical state.

Workflow Start Visual Inspection of 6-Oxa-2-azaspiro[3.4]octane HCl State1 Free-Flowing Powder (Dry) Start->State1 State2 Clumped / Caked (Mild Moisture) Start->State2 State3 Deliquesced / Syrup (High Moisture) Start->State3 Action1 Weigh in Glovebox (Inert Atmosphere) State1->Action1 Action2 Break clumps & Vacuum Desiccate State2->Action2 Action3 Azeotropic Drying (Toluene) or Lyophilize State3->Action3 Proceed Proceed to Downstream Coupling Reaction Action1->Proceed Verify Karl Fischer Titration (< 0.5% water) Action2->Verify Action3->Verify Verify->Action3 Fail Verify->Proceed Pass

Diagnostic workflow for handling and recovering hygroscopic spirocyclic amine salts.

References
  • Unoh Y, et al. (Journal of Medicinal Chemistry). Discovery of the Clinical Candidate S-892216: A Second-Generation of SARS-CoV-2 3CL Protease Inhibitor for Treating COVID-19.[Link]

  • Grokipedia. Hydrochloride: Handling and Storage Guidelines.[Link]

  • HepatoChem. How do you handle hygroscopic salts?[Link]

  • RSC Advances. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.[Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for 6-Oxa-2-azaspiro[3.4]octane Hydrochloride Cross-Coupling

Prepared by: Gemini, Senior Application Scientist Welcome to the dedicated technical support guide for the palladium-catalyzed cross-coupling of 6-Oxa-2-azaspiro[3.4]octane hydrochloride. This document is designed for re...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the palladium-catalyzed cross-coupling of 6-Oxa-2-azaspiro[3.4]octane hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting protocols, and answers to frequently asked questions regarding the N-arylation of this valuable spirocyclic scaffold.

Introduction: The Challenge and Opportunity of Spirocyclic Amines

Saturated N-heterocycles are foundational scaffolds in modern drug discovery.[1] Among these, spirocyclic amines like 6-Oxa-2-azaspiro[3.4]octane are of increasing interest due to the unique three-dimensional architectures they impart to molecules, which can lead to improved physicochemical properties.[2][3]

The Buchwald-Hartwig amination stands as the premier method for forming C(sp²)-N bonds, enabling the direct coupling of amines with aryl (pseudo)halides.[4] However, secondary saturated amines, particularly those with steric bulk or supplied as hydrochloride salts, present specific challenges that require careful selection of the catalyst system and reaction conditions. This guide provides a systematic approach to achieving successful and reproducible couplings with 6-Oxa-2-azaspiro[3.4]octane hydrochloride.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific issues encountered during experiments in a practical question-and-answer format.

Question 1: My reaction shows low or no conversion to the desired product. Where should I start troubleshooting?

This is the most common issue and can stem from several factors related to catalyst activation, reagent integrity, or incompatible conditions.[5]

Possible Causes & Step-by-Step Solutions:

  • Inefficient Catalyst Activation: The active LPd(0) species may not be forming cleanly from the palladium source.

    • Solution: Switch from traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ to a modern, well-defined palladacycle precatalyst. G3 or G4 precatalysts (e.g., RuPhos-Pd-G3) are designed for rapid and clean generation of the active LPd(0) catalyst upon exposure to a base, avoiding unreliable in situ reduction steps.[6][7]

  • Inappropriate Ligand Choice: The ligand is critical for facilitating both the oxidative addition and the C-N reductive elimination steps. 6-Oxa-2-azaspiro[3.4]octane is a secondary amine, which has specific ligand requirements.

    • Solution: For secondary amines, bulky, electron-rich dialkylbiarylphosphine ligands are the gold standard. RuPhos is an excellent starting point.[5] If RuPhos fails, consider screening other ligands known to be effective for secondary amines, such as BrettPhos or XPhos .[5][8]

  • Incorrect Base Selection or Stoichiometry: Your starting material is a hydrochloride salt. This is a critical detail. The base must first neutralize the HCl before it can deprotonate the amine-palladium complex in the catalytic cycle.

    • Solution: Use at least 2.2-2.5 equivalents of a strong, non-nucleophilic base. The first equivalent is consumed by the HCl salt. Common choices include Sodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOtBu), or Lithium bis(trimethylsilyl)amide (LHMDS).[5][6] For substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective, though they often require higher reaction temperatures.[5][9]

  • Presence of Oxygen or Moisture: Palladium(0) catalysts are highly sensitive to oxygen and can be readily oxidized and deactivated.[5][10] Water can interfere with the base and hydrolyze starting materials.

    • Solution: Ensure all reagents are pure and solvents are anhydrous and degassed.[7] The reaction must be assembled under a robust inert atmosphere (Argon or Nitrogen), preferably in a glovebox. If a glovebox is unavailable, use standard Schlenk techniques, ensuring the reaction vessel is oven-dried and the solvent is purged with inert gas before use.

Question 2: I see initial product formation by LC-MS, but the reaction stalls and a black precipitate (palladium black) forms. What is happening?

The formation of palladium black is a clear sign of catalyst decomposition, where the palladium atom has fallen out of the catalytic cycle and aggregated.[10]

Possible Causes & Step-by-Step Solutions:

  • Thermal Instability: While heat is often required, excessively high temperatures (>120 °C) can accelerate catalyst decomposition, especially with less stable ligand complexes.[10]

    • Solution: Lower the reaction temperature to a range of 80-100 °C and increase the reaction time. Monitor the reaction for any visual signs of decomposition.

  • Ligand Dissociation/Decomposition: The ligand may be dissociating from the palladium center, leaving it exposed and prone to aggregation.

    • Solution: Ensure you are using an appropriate ligand-to-palladium ratio if not using a precatalyst (typically 1.2:1 L:Pd). Consider switching to a more sterically bulky and robust ligand like RuPhos or BrettPhos, which forms a more stable complex with palladium.

  • Incomplete Exclusion of Air: A slow leak of oxygen into the reaction vessel will gradually poison the catalyst over the course of the reaction.

    • Solution: Re-evaluate your inert atmosphere setup. Ensure all seals (e.g., septa, screw caps) are secure. If using a manifold, check for leaks. Assembling the reaction in a glovebox is the most reliable method to prevent this issue.

Question 3: My yield is moderate, and I observe side products such as the reduced arene (hydrodehalogenation) or an aryl ether. How can I improve selectivity?

These side products arise from competing reaction pathways that can dominate when the desired C-N coupling is slow.

Possible Causes & Step-by-Step Solutions:

  • Slow C-N Reductive Elimination: For sterically hindered amines, the final product-forming step can be slow. This allows competing pathways to occur.

    • β-Hydride Elimination: This can occur from the palladium-amido intermediate, leading to the reduced arene. This is a known issue with bulky secondary amines.[11]

      • Solution: The choice of ligand is critical. Ligands with extreme steric bulk, like RuPhos, are designed to promote reductive elimination over β-hydride elimination.[11]

    • Aryl Ether Formation: If using an alkoxide base (like NaOtBu), the alkoxide can sometimes act as a nucleophile, coupling with the aryl halide to form an ether, especially if the amine coupling is slow.[11]

      • Solution: Try switching the base. Using LHMDS or K₃PO₄ can eliminate this side reaction. Alternatively, improving the rate of the primary reaction by optimizing the ligand and temperature often suppresses this minor pathway.

Catalyst & Conditions Selection Summary

The table below provides a recommended starting point and subsequent optimization strategy for the coupling of 6-Oxa-2-azaspiro[3.4]octane hydrochloride.

ParameterRecommended Starting PointOptimization StrategyRationale
Amine 6-Oxa-2-azaspiro[3.4]octane HCl (1.2 equiv)-Ensure slight excess of the amine nucleophile.
Aryl Halide Aryl Bromide or Iodide (1.0 equiv)Use Aryl Bromide/Iodide over Chloride if possible.Reactivity order is I > Br > OTf >> Cl. Aryl chlorides require more specialized, highly active catalysts.[5][6]
Pd Precatalyst RuPhos Pd G3 (1-2 mol%)Screen XPhos Pd G3 or BrettPhos Pd G3.Modern precatalysts ensure reliable activation. RuPhos is excellent for secondary amines.[5]
Base NaOtBu (2.5 equiv)Screen LHMDS or K₃PO₄ (if base-sensitive groups are present).A strong, non-nucleophilic base is required. >2 equivalents are necessary to neutralize the HCl salt.[5][6]
Solvent Toluene or 1,4-Dioxane (0.1 - 0.2 M)Screen 2-MeTHF for a greener alternative.[12]These are standard, effective, and relatively non-coordinating solvents.[5][13]
Temperature 100 °CTitrate between 80-110 °C.Provides a good balance between reaction rate and catalyst stability.[6]
Atmosphere Strict Inert (Argon or Nitrogen)-Essential to prevent catalyst deactivation by oxygen.[10]

Part 2: Frequently Asked Questions (FAQs)

Q: Why is it critical to use a precatalyst instead of a simple palladium source like Pd(OAc)₂? A: Traditional Pd(II) sources like Pd(OAc)₂ require an in situ reduction to the active Pd(0) state. This process can be unreliable, inefficient, and generate side products that inhibit catalysis. Modern palladacycle precatalysts (like the "G3" or "G4" series) are air-stable Pd(II) complexes that are engineered to undergo rapid, clean, and quantitative conversion to the active LPd(0) species under the basic reaction conditions, leading to more reproducible and higher-yielding reactions.[6][7]

Q: Can I use an aryl chloride as my coupling partner? A: Yes, but it is significantly more challenging. The oxidative addition of an aryl chloride to Pd(0) is much slower than for an aryl bromide or iodide.[14] To achieve success, you will likely need to use a more electron-rich and bulky ligand (e.g., BrettPhos) and potentially higher catalyst loadings and temperatures. It is always advisable to start with the corresponding aryl bromide if possible.

Q: How does the "oxa" group in the spirocycle affect the reaction? A: The ether oxygen is electronically withdrawing and is positioned beta to the nitrogen atom. This will slightly decrease the basicity and nucleophilicity of the amine compared to a simple azaspiroalkane.[15] However, this effect is generally modest and should be easily overcome by the standard catalyst systems recommended. It may also influence the solubility profile of the molecule, which is typically not a problem in common solvents like toluene or dioxane.

Q: My starting materials are not fully soluble at room temperature. Is this a problem? A: Not necessarily. Many Buchwald-Hartwig reactions are heterogeneous at the start, especially with inorganic bases.[10] The reaction mixture should become more homogeneous as it heats up. Ensure vigorous stirring to maximize contact between all components. If solubility is a persistent issue leading to poor conversion, a different solvent system may be required.

Part 3: Visual & Methodological Guides

Buchwald-Hartwig Catalytic Cycle for Secondary Amines

The diagram below illustrates the key steps in the catalytic cycle. Understanding this process is crucial for effective troubleshooting.

Buchwald_Hartwig_Cycle pd_species pd_species reagents reagents products products intermediates intermediates pd0 Active Catalyst LPd(0) pdiia Oxidative Addition Complex (L)Pd(Ar)(X) pd0->pdiia Oxidative Addition arx Ar-X arx->pdiia pdiib Amine Complex [(L)Pd(Ar)(Spiro-NH₂)]⁺X⁻ pdiia->pdiib Ligand Exchange amine Spiro-NH (from HCl salt + Base) amine->pdiib amido Amido Complex (L)Pd(Ar)(Spiro-N) pdiib->amido Deprotonation basex Base-H⁺X⁻ pdiib->basex amido->pd0 Reductive Elimination product Ar-N-Spiro (Product) amido->product base Base base->pdiib Troubleshooting_Workflow problem problem check check action action success success start Low / No Yield check_reagents Are reagents pure, anhydrous, and degassed? Is atmosphere inert? start->check_reagents fix_reagents Purify reagents. Use fresh, dry, degassed solvent. Improve inert technique. check_reagents->fix_reagents No check_base Is base strong enough? (e.g., NaOtBu) Is stoichiometry correct? (>2.2 equiv for HCl salt) check_reagents->check_base Yes fix_reagents->start Re-attempt fix_base Switch to stronger base (NaOtBu, LHMDS). Increase to 2.5 equiv. check_base->fix_base No check_catalyst Is catalyst system appropriate for a secondary amine? check_base->check_catalyst Yes fix_base->start Re-attempt fix_catalyst Switch to RuPhos/BrettPhos ligand. Use G3/G4 precatalyst. check_catalyst->fix_catalyst No check_conditions Is temperature optimal? (80-110 °C) check_catalyst->check_conditions Yes fix_catalyst->start Re-attempt fix_conditions Adjust temperature. Increase reaction time. check_conditions->fix_conditions No end Reaction Successful check_conditions->end Yes fix_conditions->start Re-attempt

Caption: A systematic workflow for troubleshooting failed amination reactions.

General Experimental Protocol

This protocol provides a starting point for a small-scale (1.0 mmol) reaction. All glassware should be oven- or flame-dried prior to use.

  • Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 2.5 mmol, 2.5 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the 6-Oxa-2-azaspiro[3.4]octane hydrochloride (1.2 mmol, 1.2 equiv) to the vial.

  • Solvent Addition: Seal the vial with a cap containing a PTFE septum. Add anhydrous, degassed toluene (5-10 mL, to make a 0.1-0.2 M solution) via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by LC-MS or TLC.

  • Workup: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL). Quench carefully by adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-arylated product.

References
  • Ishida, N., et al. (2021). Convergent Azaspirocyclization of Bromoarenes with N-Tosylhydrazones by a Palladium Catalyst. ACS Catalysis. Retrieved from [Link]

  • Sharma, S., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Kozłowska, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. Retrieved from [Link]

  • Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • Li, Z., et al. (2024). Palladium-Catalyzed Branch-Selective Allylic C–H Amination Enabled by Nucleophile Coordination. Organic Letters. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • Kelly, C. B., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition. Retrieved from [Link]

  • Reddy, C., et al. (2023). Palladium-Catalyzed Aerobic Oxidative Spirocyclization of Alkyl Amides with Maleimides via β-C(sp3)–H Activation. Organic Letters. Retrieved from [Link]

  • DSpace@MIT. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Vitaku, E., et al. (2014). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Stepan, A. F., et al. (2012). Oxa-spirocycles: synthesis, properties and applications. MedChemComm. Retrieved from [Link]

  • Lei, P., & Szostak, M. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Escaping Flatland: A Comparative Guide to the Metabolic Stability of 6-Oxa-2-azaspiro[3.4]octane vs. Piperidines

The Strategic Shift in Scaffold Design Piperidines are among the most privileged scaffolds in medicinal chemistry, historically present in a vast array of FDA-approved therapeutics 1. However, as drug discovery moves tow...

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Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Shift in Scaffold Design

Piperidines are among the most privileged scaffolds in medicinal chemistry, historically present in a vast array of FDA-approved therapeutics 1. However, as drug discovery moves toward more complex targets, the inherent liabilities of the piperidine ring—namely high lipophilicity, strong basicity, and exposed α-carbons—frequently lead to rapid Cytochrome P450 (CYP450)-mediated metabolic clearance and off-target toxicities, such as hERG channel inhibition 2.

To circumvent these bottlenecks, researchers are increasingly adopting sp3-rich spirocyclic bioisosteres. 6-Oxa-2-azaspiro[3.4]octane has emerged as a premier surrogate. By introducing a rigid, orthogonal ring system with an embedded oxygen atom, this scaffold fundamentally alters the physicochemical and metabolic profile of the parent molecule, offering a robust solution to metabolic instability 3.

Mechanistic Divergence: Why Spirocycles Outperform Piperidines

The superior metabolic stability of 6-oxa-2-azaspiro[3.4]octane over standard piperidines is driven by three intersecting physicochemical phenomena:

  • Steric Shielding of Metabolic Soft Spots : Piperidines are highly susceptible to α-carbon oxidation and subsequent N-dealkylation by hepatic CYP enzymes. The spirocyclic core of 6-oxa-2-azaspiro[3.4]octane introduces significant steric bulk around the basic nitrogen, physically occluding the active sites of enzymes like CYP3A4 and CYP2D6 4.

  • Modulation of Basicity (pKa) and Lipophilicity (logD) : The electronegative oxygen atom in the oxetane/tetrahydrofuran ring exerts an inductive electron-withdrawing effect across the spiro-center. This lowers the amine's pKa from ~10.0 (typical for piperidines) to approximately 8.5–9.2 2. Concurrently, the oxygen atom reduces the overall lipophilicity. Because hERG channels preferentially trap highly basic, lipophilic amines, this dual modulation significantly widens the cardiovascular safety margin 2.

  • Conformational Rigidity : The reduced rotational entropy locks the molecule into a bioactive conformation. This "kinked" geometry often enhances target affinity while minimizing the entropic penalty upon binding 3.

G Piperidine Piperidine Scaffold (High Lipophilicity) CYP450 CYP450 Enzymes (Liver Microsomes) Piperidine->CYP450 AlphaOx Alpha-Carbon Oxidation CYP450->AlphaOx NDealkyl N-Dealkylation CYP450->NDealkyl ClearanceHigh High Intrinsic Clearance (Short Half-life) AlphaOx->ClearanceHigh NDealkyl->ClearanceHigh Spiro 6-Oxa-2-azaspiro[3.4]octane (3D Bioisostere) Steric Steric Shielding & Reduced logD Spiro->Steric Steric->CYP450 Reduced Affinity Block Blocked Alpha-Oxidation Steric->Block ClearanceLow Low Intrinsic Clearance (Extended Half-life) Block->ClearanceLow

Fig 1: Mechanistic divergence in CYP450-mediated metabolism between piperidines and spirocycles.

Quantitative Data: Comparative Profiling

In recent optimization campaigns—such as the development of SARS-CoV-2 3CL protease inhibitors and Pks13 inhibitors for tuberculosis—the replacement of piperidine with 6-oxa-2-azaspiro[3.4]octane yielded profound improvements in pharmacokinetic parameters 4, 2. The table below synthesizes the general physicochemical shifts observed when making this bioisosteric replacement.

ParameterPiperidine Scaffold6-Oxa-2-azaspiro[3.4]octane ScaffoldMechanistic Driver
Lipophilicity (cLogP/logD) Higher (Typically >3.0)Lower (Typically 1.5 - 2.5)Incorporation of oxygen atom and sp3-rich core
Amine pKa ~9.5 - 10.5~8.5 - 9.2Inductive electron-withdrawing effect of the oxa-ring
HLM Stability (% remaining at 30 min) Low (< 20%)High (> 55%)Steric shielding of α-carbons preventing CYP oxidation
hERG Inhibition Liability High RiskLow RiskReduced basicity and lower lipophilicity
3D Character (Fsp3) ModerateHighOrthogonal ring fusion "escaping flatland"

Self-Validating Experimental Protocol: In Vitro Microsomal Stability Assay

To objectively compare the metabolic clearance of a piperidine-containing lead versus its 6-oxa-2-azaspiro[3.4]octane bioisostere, a robust Human Liver Microsome (HLM) stability assay is required. This protocol is designed as a self-validating system to ensure data integrity.

Workflow Prep 1. Preparation Test Cpd + HLM + Buffer Initiate 2. Initiation Add NADPH (37°C) Prep->Initiate Timepoints 3. Sampling 0, 15, 30, 60 min Initiate->Timepoints Quench 4. Quenching Cold Acetonitrile + IS Timepoints->Quench Centrifuge 5. Centrifugation Precipitate Proteins Quench->Centrifuge LCMS 6. LC-MS/MS Quantify Parent Centrifuge->LCMS Data 7. Data Processing Calculate t1/2 & CLint LCMS->Data

Fig 2: Standardized self-validating workflow for human liver microsome (HLM) stability assays.

Step-by-Step Methodology
  • Preparation & Equilibration :

    • Action: Prepare a reaction mixture containing 0.5 mg/mL HLM and 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

    • Causality: The phosphate buffer strictly mimics physiological pH, ensuring the CYP450 enzymes maintain their native tertiary structure and active site conformation.

  • Initiation :

    • Action: Initiate the reaction by adding an NADPH-regenerating system (or 1 mM NADPH final concentration).

    • Causality: Adding the required cofactor (NADPH) last ensures that the enzymatic reaction begins synchronously across all wells, preventing premature, unquantifiable degradation.

  • Sampling & Quenching :

    • Action: At predetermined timepoints (0, 15, 30, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS).

    • Causality: The cold organic solvent immediately denatures the CYP450 enzymes, halting the reaction at precise timepoints while simultaneously precipitating proteins and extracting the analyte for LC-MS/MS analysis.

  • Self-Validation Controls (Critical) :

    • Minus-NADPH Control: Run a parallel incubation lacking NADPH. Causality: This validates that any observed degradation is strictly CYP-mediated and not due to inherent chemical instability or non-NADPH-dependent enzymes (e.g., esterases).

    • Positive Control: Run a known rapid-clearance compound (e.g., Verapamil or Dextromethorphan). Causality: This confirms the metabolic viability and enzymatic activity of the specific HLM batch used on the day of the assay.

  • Data Processing :

    • Action: Quantify the remaining parent compound via LC-MS/MS. Plot the natural log of % remaining versus time to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Conclusion

Transitioning from flat, flexible piperidines to 3D spirocyclic architectures like 6-oxa-2-azaspiro[3.4]octane is not merely a structural tweak; it is a strategic overhaul of a molecule's ADME profile. By leveraging steric hindrance and inductive electronic effects, researchers can systematically engineer out metabolic soft spots and off-target liabilities, thereby accelerating the path from discovery to clinical candidate.

References

  • Discovery of the Clinical Candidate S‑892216: A Second-Generation of SARS-CoV‑2 3CL Protease Inhibitor for Treating COVID-19 Source: PubMed Central (nih.gov) URL: 4

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed (nih.gov) URL: 1

  • 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane Application Notes Source: Benchchem URL: 3

  • Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target Source: Journal of Medicinal Chemistry (acs.org) URL: 2

Sources

Comparative

The Lipophilicity Landscape: A Comparative Guide to 6-Oxa-2-azaspiro[3.4]octane and Oxetane Derivatives in Drug Discovery

Introduction: The Critical Role of Lipophilicity in Drug Design In the intricate process of drug discovery, the optimization of a molecule's physicochemical properties is as crucial as the enhancement of its potency. Amo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Lipophilicity in Drug Design

In the intricate process of drug discovery, the optimization of a molecule's physicochemical properties is as crucial as the enhancement of its potency. Among these properties, lipophilicity—the affinity of a molecule for a lipid-rich environment—stands out as a paramount determinant of a drug's overall performance.[1] Governed by the balance of hydrophobic and hydrophilic features, lipophilicity profoundly influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2] An optimal lipophilicity is key to ensuring a drug can permeate biological membranes to reach its target, without being so lipophilic that it suffers from poor solubility, high metabolic clearance, or off-target toxicities.[3]

This guide provides an in-depth comparison of the lipophilicity profiles of two important heterocyclic scaffolds in modern medicinal chemistry: the spirocyclic 6-oxa-2-azaspiro[3.4]octane system and simple oxetane derivatives. As researchers increasingly move away from "flat" aromatic structures towards more three-dimensional molecules, understanding the impact of these scaffolds on a compound's properties is essential for rational drug design.[4] We will explore the causality behind their lipophilicity characteristics, supported by experimental data and detailed methodologies.

Understanding and Measuring Lipophilicity: LogP and LogD

Lipophilicity is most commonly quantified using the partition coefficient (P) or its logarithmic form, logP. This value represents the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase (water) at equilibrium.[5]

LogP = log10 ( [Compound]octanol / [Compound]water )

For ionizable compounds, the distribution coefficient (D), or logD, is a more physiologically relevant descriptor as it accounts for the pH of the aqueous phase.[5] Since many drugs contain acidic or basic functional groups, logD at a physiological pH of 7.4 (logD7.4) is a critical parameter in drug discovery.

The Emerging Role of Spirocycles and Oxetanes

Medicinal chemists are increasingly incorporating spirocyclic systems—structures where two rings are joined by a single common atom—to enhance the three-dimensionality (Fsp3 character) of drug candidates.[6][7] This can lead to improved target selectivity and better physicochemical properties.[4] The 6-oxa-2-azaspiro[3.4]octane scaffold is a novel, multifunctional module designed for this purpose.[8]

Similarly, the oxetane ring, a four-membered ether, has gained prominence as a versatile building block.[9] It is often used as a polar bioisostere for less desirable groups like gem-dimethyl or carbonyl functionalities, capable of modulating properties such as solubility, metabolic stability, and, crucially, lipophilicity.[3][10]

Comparative Analysis of Lipophilicity

Direct experimental data comparing a series of 6-oxa-2-azaspiro[3.4]octane derivatives with corresponding oxetane derivatives is scarce in the public domain. However, a robust and insightful comparison can be made by examining a closely related and well-documented spirocycle, the 2-oxa-6-azaspiro[3.3]heptane, as a bioisosteric replacement for the common morpholine ring. This substitution pattern provides an excellent proxy for understanding the lipophilicity-modulating effects of the spirocyclic oxetane core.

A key study by Degorce et al. provides compelling experimental data on this "lipophilicity-lowering twist."[2] The researchers observed that, contrary to the intuition that adding a carbon atom should increase lipophilicity, replacing a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety consistently lowered the measured logD7.4. This effect is largely attributed to a significant increase in the basicity (pKa) of the spirocyclic amine, leading to a higher proportion of the more water-soluble protonated form at physiological pH.

Table 1: Experimental Physicochemical Data for Matched Molecular Pairs

Compound PairReference ScaffoldlogD7.4pKaΔlogD7.4ΔpKa
6a Morpholine2.86.7
6b 2-Oxa-6-azaspiro[3.3]heptane1.68.2-1.2 +1.5
9a Morpholine--
9b 2-Oxa-6-azaspiro[3.3]heptane---0.6 +0.8
Data sourced from Degorce, S. L., et al. (2019).[2]

The data clearly demonstrates a substantial decrease in lipophilicity (ΔlogD7.4 of -1.2 and -0.6) upon switching to the spirocyclic system.

For the specific parent scaffold of interest, 6-oxa-2-azaspiro[3.4]octane , experimental data is limited. However, computational methods provide a useful estimate. The calculated XLogP3-AA value for the unsubstituted scaffold is -0.3 , indicating an inherently hydrophilic character.[11]

In contrast, simple oxetane derivatives, such as N-substituted oxetan-3-amines, are also employed to reduce lipophilicity, albeit through a different structural logic. They act as small, polar motifs. Studies have shown that replacing a cyclobutane ring with an oxetane ring in a matched-pair analysis can lower logD by approximately 0.8 units.[3] The oxetane's oxygen atom acts as a strong hydrogen bond acceptor and its inductive effect can lower the pKa of adjacent amines, influencing the overall logD.[3][12]

The key takeaway is that while both scaffolds can be used to lower lipophilicity, the spirocyclic system often achieves this through a pronounced effect on basicity, leading to a significant reduction in logD7.4.

Causality Behind the Experimental Choices

The choice to investigate these scaffolds stems from a strategic need in drug design to escape "flatland" and improve ADMET properties.

  • Why Spirocycles? The rigid, three-dimensional structure of spirocycles like 6-oxa-2-azaspiro[3.4]octane offers a way to orient substituents in precise vectors into protein binding pockets, potentially increasing potency and selectivity.[13] The observation that this scaffold can simultaneously reduce lipophilicity provides a significant advantage, allowing for the optimization of multiple parameters with a single structural modification.[2]

  • Why Oxetanes? Oxetanes are often introduced as bioisosteric replacements for problematic functionalities. For example, replacing a metabolically labile carbonyl group with a stable oxetane can improve a compound's half-life.[9] Their utility in lowering lipophilicity is a deliberate strategy to enhance solubility and reduce off-target effects associated with "greasy" molecules.[3]

The following diagram illustrates the strategic relationship between these scaffolds in drug design.

G cluster_0 Drug Design Goal cluster_1 Strategic Approaches cluster_2 Scaffold Choice Improve ADMET Profile Improve ADMET Profile Increase 3D Character Increase 3D Character Improve ADMET Profile->Increase 3D Character Reduce Lipophilicity (logD) Reduce Lipophilicity (logD) Improve ADMET Profile->Reduce Lipophilicity (logD) Bioisosteric Replacement Bioisosteric Replacement Improve ADMET Profile->Bioisosteric Replacement 6-Oxa-2-azaspiro[3.4]octane 6-Oxa-2-azaspiro[3.4]octane Increase 3D Character->6-Oxa-2-azaspiro[3.4]octane Reduce Lipophilicity (logD)->6-Oxa-2-azaspiro[3.4]octane via ↑ pKa Oxetane Derivatives Oxetane Derivatives Reduce Lipophilicity (logD)->Oxetane Derivatives as polar motif Bioisosteric Replacement->Oxetane Derivatives for C=O, gem-diMe G start Start prep 1. Pre-saturate n-octanol and pH 7.4 buffer. start->prep dissolve 2. Dissolve test compound in the aqueous phase. prep->dissolve add_octanol 3. Add pre-saturated n-octanol at a defined volume ratio. dissolve->add_octanol shake 4. Shake mixture vigorously (e.g., 24h) to reach equilibrium. add_octanol->shake separate 5. Centrifuge to separate the two phases. shake->separate quantify 6. Quantify compound concentration in both phases via LC-MS/MS. separate->quantify calculate 7. Calculate logD = log10([C]octanol / [C]buffer) quantify->calculate end End calculate->end G start Start standards 1. Select a set of reference standards with known logP values. start->standards hplc_run_std 2. Inject standards onto a C18 RP-HPLC column and record retention times (tR). standards->hplc_run_std calc_k 3. Calculate capacity factor (k) for each standard. hplc_run_std->calc_k calibrate 4. Create a calibration curve by plotting log(k) vs. known logP values. calc_k->calibrate hplc_run_test 5. Inject test compound under identical conditions to get its tR. calibrate->hplc_run_test calc_k_test 6. Calculate the capacity factor (k) for the test compound. hplc_run_test->calc_k_test interpolate 7. Interpolate the logP of the test compound from the calibration curve. calc_k_test->interpolate end End interpolate->end

Sources

Validation

The Great Escape: Elevating Drug Discovery Beyond Flatland with 6-Oxa-2-azaspiro[3.4]octane

A Comparative Analysis of Fsp3 Character Against Planar Amines In the landscape of modern drug discovery, the pursuit of novel chemical entities with superior efficacy and developability has led to a paradigm shift away...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Fsp3 Character Against Planar Amines

In the landscape of modern drug discovery, the pursuit of novel chemical entities with superior efficacy and developability has led to a paradigm shift away from the "flatland" of two-dimensional aromatic compounds. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the Fsp3 character of 6-Oxa-2-azaspiro[3.4]octane, a prime example of a three-dimensional scaffold, with that of common planar amines. Through supporting experimental and computational data, we will explore how embracing molecular complexity can pave the way for the next generation of therapeutics.

The Fsp3 Concept: A Key to Unlocking Druggability

The fraction of sp3-hybridized carbons (Fsp3) is a critical molecular descriptor that quantifies the three-dimensionality of a molecule. It is calculated as the number of sp3 carbons divided by the total carbon count. A higher Fsp3 value is strongly correlated with increased clinical success due to its positive influence on key physicochemical properties. Molecules with greater three-dimensionality often exhibit improved aqueous solubility, a crucial factor for oral bioavailability, and can engage with biological targets in a more specific and potent manner. This "escape from flatland" is a strategic move to access novel chemical space and design drug candidates with more favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Head-to-Head Comparison: 6-Oxa-2-azaspiro[3.4]octane vs. Planar Amines

To illustrate the profound impact of Fsp3 character, we present a comparative analysis of 6-Oxa-2-azaspiro[3.4]octane against a selection of commonly used planar amines in medicinal chemistry.

CompoundStructureMolecular FormulaFsp3 CharacterMolecular Weight ( g/mol )logPAqueous Solubility
6-Oxa-2-azaspiro[3.4]octane 6-Oxa-2-azaspiro[3.4]octaneC₆H₁₁NO1.00 113.16-0.3 (XLogP3-AA)Data not available
AnilineAnilineC₆H₇N0.00 93.130.93.6 g/100 mL (20 °C)
PyridinePyridineC₅H₅N0.00 79.100.65Miscible
N-MethylanilineN-MethylanilineC₇H₉N0.14 107.151.70.56 g/100 mL
2-Phenyl-1H-pyrrole2-Phenyl-1H-pyrroleC₁₀H₉N0.00 143.181.6Poorly soluble

As the data clearly demonstrates, 6-Oxa-2-azaspiro[3.4]octane possesses a perfect Fsp3 character of 1.00, signifying that all its carbon atoms are sp3-hybridized. This inherent three-dimensionality stands in stark contrast to the planar, aromatic nature of aniline, pyridine, and 2-phenyl

Comparative

Benchmarking 6-Oxa-2-azaspiro[3.4]octane Hydrochloride Against Traditional Pharmacophores

Executive Summary: The "Escape from Flatland" Paradigm For decades, traditional planar heterocycles—such as morpholine, piperazine, and piperidine—have served as foundational pharmacophores in drug discovery. While these...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland" Paradigm

For decades, traditional planar heterocycles—such as morpholine, piperazine, and piperidine—have served as foundational pharmacophores in drug discovery. While these moieties offer predictable synthetic routes and establish critical hydrogen bond networks, their flat, two-dimensional structures often introduce liabilities, including poor metabolic stability, low aqueous solubility, and off-target promiscuity (e.g., hERG inhibition).

The modern medicinal chemistry landscape has increasingly embraced the "Escape from Flatland" paradigm, prioritizing molecules with a higher fraction of sp³-hybridized carbons ( Fsp3​ ) [1]. 6-Oxa-2-azaspiro[3.4]octane hydrochloride has emerged as a highly privileged spirocyclic bioisostere for morpholine and piperazine. By forcing the ring systems into an orthogonal conformation, this spirocycle projects its hydrogen-bonding vectors in three-dimensional space. This guide objectively benchmarks 6-Oxa-2-azaspiro[3.4]octane against traditional planar amines, providing comparative data, mechanistic insights, and validated experimental protocols for preclinical evaluation.

Mechanistic Rationale: Why Spirocycles Outperform Planar Amines

The superiority of 6-Oxa-2-azaspiro[3.4]octane over traditional morpholines is rooted in its geometric constraints and steric bulk.

  • Enhanced Metabolic Stability: Traditional morpholines are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative metabolism, specifically at the α-carbons adjacent to the oxygen or nitrogen atoms. The spirocyclic core of 6-Oxa-2-azaspiro[3.4]octane introduces significant steric hindrance around these labile sites. The quaternary spiro-carbon effectively shields the adjacent C-H bonds, dramatically reducing the rate of intrinsic clearance ( CLint​ )[2].

  • Improved Target Specificity (Reduced Promiscuity): Planar aromatic and heteroaromatic rings often suffer from non-specific hydrophobic interactions or intercalation with off-target proteins. The rigid, 3D architecture of the spirocycle ensures that the molecule only binds to target pockets with precise complementary geometry, thereby improving the safety profile [3].

G Morph Traditional Morpholine (Planar, Low Fsp3) CYP CYP450 α-Carbon Oxidation Morph->CYP Spiro 6-Oxa-2-azaspiro[3.4]octane (3D, High Fsp3) Morph->Spiro Bioisosteric Replacement Clearance High Intrinsic Clearance (CLint) CYP->Clearance Shield Steric Shielding of Labile Sites Spiro->Shield Stability Enhanced Metabolic Stability Shield->Stability

Fig 1: Metabolic advantage of spirocyclic bioisosteric replacement over planar morpholines.

Quantitative Benchmarking: Comparative Data

To objectively evaluate the utility of 6-Oxa-2-azaspiro[3.4]octane, we must compare its physicochemical and pharmacokinetic properties against morpholine and piperazine when incorporated into a standard drug scaffold.

A prime example of this benchmarking in recent literature is the optimization of SARS-CoV-2 3CL protease inhibitors. During the development of second-generation clinical candidates (e.g., S-892216), researchers discovered that replacing a traditional amine side chain with 6-Oxa-2-azaspiro[3.4]octane yielded a perfectly balanced profile of high target affinity and exceptional metabolic stability [4].

Table 1: Physicochemical and DMPK Comparison
Property / MetricTraditional MorpholineTraditional Piperazine6-Oxa-2-azaspiro[3.4]octaneCausality / Mechanistic Driver
Fsp3​ Contribution Low (0.50)Low (0.50)High (0.86) Quaternary spiro-carbon increases the ratio of saturated bonds.
Lipophilicity (LogD 7.4​ ) ModerateLowOptimal (Tunable) Increased 3D volume disrupts planar stacking, optimizing hydration energy.
HLM Stability (% remaining at 30 min) ~15 - 25%~20 - 30%> 55% Steric shielding of α-carbons prevents CYP3A4/CYP2D6 oxidation [4].
Off-Target Promiscuity ModerateHigh (Basic N)Low 3D rigidity prevents non-specific binding to hERG channels or flat hydrophobic pockets.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact methodologies required to benchmark the metabolic stability and lipophilicity of compounds incorporating the 6-Oxa-2-azaspiro[3.4]octane scaffold.

Protocol A: High-Throughput Intrinsic Clearance ( CLint​ ) in Human Liver Microsomes (HLM)

Purpose: To quantify the resistance of the spirocyclic scaffold to Phase I oxidative metabolism compared to planar controls. Causality Note: We utilize a strictly controlled NADPH-regenerating system to isolate CYP450-mediated oxidation. Without NADPH, Phase I metabolism cannot occur, serving as our negative control to validate that degradation is enzymatically driven, not due to chemical instability.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock solution of the test compound (e.g., the spirocycle-containing lead) in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂).

  • Sampling: At precise time intervals ( t=0,5,15,30,45,60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression ( k ) is used to calculate intrinsic clearance: CLint​=(k×V)/P , where V is incubation volume and P is protein mass.

Workflow Prep 1. Compound Preparation (1 µM in Buffer) Incubate 2. HLM Incubation (+ NADPH, 37°C) Prep->Incubate Timepoints 3. Aliquot Sampling (0, 5, 15, 30, 60 min) Incubate->Timepoints Quench 4. Quench & Precipitate (Cold Acetonitrile + IS) Timepoints->Quench Analyze 5. LC-MS/MS Analysis (MRM Mode) Quench->Analyze Calc 6. CLint Calculation (Log-linear Regression) Analyze->Calc

Fig 2: Step-by-step workflow for determining intrinsic clearance in human liver microsomes.

Protocol B: Shake-Flask LogD 7.4​ Determination via LC-MS/MS

Purpose: To measure the distribution coefficient at physiological pH, validating the lipophilicity improvements of the spirocycle. Causality Note: LogD is measured instead of LogP because the basic nitrogen in the 6-Oxa-2-azaspiro[3.4]octane ring will be partially protonated at pH 7.4. Controlling the aqueous phase pH is critical for accurate physiological profiling.

Step-by-Step Workflow:

  • Solvent Saturation: Pre-saturate n-octanol and 100 mM phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours, then separating the phases.

  • Spiking: Spike the test compound into the pre-saturated buffer to a concentration of 10 µM.

  • Partitioning: Add an equal volume of pre-saturated n-octanol to the buffer in a glass vial.

  • Equilibration: Shake the vials mechanically for 60 minutes at 25°C to ensure complete thermodynamic distribution of the compound between the aqueous and organic phases.

  • Phase Separation: Centrifuge the vials at 3,000 rpm for 10 minutes to ensure a crisp phase boundary without micro-emulsions.

  • Quantification: Carefully sample both the octanol and buffer layers. Dilute appropriately and quantify the compound concentration in each phase using LC-MS/MS.

  • Calculation: LogD7.4​=log10​([Concentrationoctanol​]/[Concentrationbuffer​]) .

Conclusion

The integration of 6-Oxa-2-azaspiro[3.4]octane hydrochloride into modern drug discovery pipelines represents a masterclass in structure-based optimization. By replacing traditional, flat pharmacophores like morpholine, medicinal chemists can artificially inflate the Fsp3​ character of their leads. As demonstrated by recent breakthroughs in antiviral and oncology therapeutics, this simple bioisosteric swap fundamentally alters the 3D topology of the molecule—shielding it from rapid CYP-mediated clearance while simultaneously reducing off-target binding promiscuity. For teams struggling with the metabolic liabilities of planar amines, this spirocyclic building block is a highly validated, off-the-shelf solution.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Complexity as It Relates to Clinical Success. Journal of Medicinal Chemistry.[Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]

  • Unoh, Y., et al. (2024). Discovery of the Clinical Candidate S-892216: A Second-Generation of SARS-CoV-2 3CL Protease Inhibitor for Treating COVID-19. ACS Medicinal Chemistry Letters (via PMC).[Link]

Validation

Structural Validation of 6-Oxa-2-azaspiro[3.4]octane Hydrochloride: A Comparative Guide to 2D NMR Strategies

Introduction: The "Escape from Flatland" In modern drug discovery, the transition from planar, aromatic molecules to three-dimensional, sp3 -rich scaffolds is a proven strategy to improve physicochemical properties such...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic molecules to three-dimensional, sp3 -rich scaffolds is a proven strategy to improve physicochemical properties such as solubility, metabolic stability, and target selectivity. Spirocyclic compounds—characterized by two rings connected through a single quaternary carbon—are at the forefront of this movement [1].

6-Oxa-2-azaspiro[3.4]octane hydrochloride (Formula: C6​H11​NO⋅HCl ) is a highly valuable, rigid building block [2]. It fuses a hydrophilic azetidine ring with an oxolane (tetrahydrofuran) ring. However, validating the structural integrity of spirocycles presents a unique analytical challenge. The spiro carbon is quaternary (lacking attached protons), creating a "blind spot" in standard one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide objectively compares the efficacy of 1D versus 2D NMR techniques for validating spirocyclic architectures and provides a self-validating experimental workflow to ensure absolute structural confidence.

The Analytical Challenge: Why 1D NMR is Insufficient

When analyzing 6-Oxa-2-azaspiro[3.4]octane, relying solely on 1D 1H and 13C NMR introduces significant risks of mischaracterization [3].

  • Spectral Crowding: All protons in this molecule are aliphatic and heavily localized in the 2.0–4.5 ppm region. The diastereotopic nature of the methylene protons adjacent to the chiral environment of the asymmetric oxolane ring causes severe multiplet overlapping.

  • The Quaternary Gap: The spiro carbon (C4) connects the azetidine and oxolane rings. Because it has no attached protons, 1D NMR and simple homonuclear 2D NMR (like COSY) cannot prove that the two rings are fused. Without heteronuclear correlation, the spectra could easily be misinterpreted as a mixture of two separate cyclic compounds.

Comparison Guide: NMR Modalities for Spirocycles

To establish causality in experimental choices, the table below compares the diagnostic power of various NMR techniques specifically for spirocyclic validation [4].

NMR TechniquePrimary FunctionPerformance in Spirocyclic ValidationVerdict for 6-Oxa-2-azaspiro[3.4]octane
1D 1H NMR Baseline proton shiftsPoor: Severe overlap of azetidine and oxolane CH2​ signals.Insufficient for structural proof.
1D 13C NMR Carbon skeleton countModerate: Identifies the quaternary spiro carbon (~45 ppm) but cannot prove connectivity.Requires 2D support.
2D COSY Vicinal ( 3JHH​ ) couplingModerate: Maps intra-ring spin systems (e.g., C7-C8 in oxolane) but fails to cross the spiro center.Useful for isolated ring fragments.
2D HSQC One-bond ( 1JCH​ ) correlationHigh: Resolves overlapping proton multiplets by spreading them across the 13C dimension.Essential for assigning CH2​ pairs.
2D HMBC Long-range ( 2−3JCH​ ) correlationCritical: The only routine method to link the azetidine protons to the oxolane carbons via the spiro center.Mandatory for final validation.

Logical Workflow for Structural Elucidation

A self-validating NMR protocol requires acquiring data in a specific sequence. For instance, acquiring HSQC prior to HMBC is non-negotiable; the HSQC data actively filters out one-bond artifacts ( 1JCH​ ) in the HMBC spectrum, ensuring that all observed cross-peaks in the HMBC are genuinely long-range ( 2JCH​ or 3JCH​ ) [4].

NMR_Workflow Start Sample Prep (6-Oxa-2-azaspiro[3.4]octane HCl) OneD 1D 1H & 13C NMR (Baseline Shifts) Start->OneD COSY 2D COSY (Intra-ring Spin Systems) OneD->COSY Identify Spin Systems HSQC 2D HSQC (Resolve Overlap & C-H Pairs) OneD->HSQC Assign C-H Pairs HMBC 2D HMBC (Cross-Spiro Connectivity) COSY->HMBC HSQC->HMBC Validate Structural Validation Complete HMBC->Validate Link Rings via C4

Figure 1: Sequential 2D NMR workflow for self-validating structural elucidation.

Step-by-Step Experimental Methodology

To guarantee reproducibility and trustworthiness, follow this optimized protocol for 6-Oxa-2-azaspiro[3.4]octane hydrochloride [5].

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the hydrochloride salt in 0.6 mL of DMSO−d6​ (or D2​O ).

  • Causality: The HCl salt is highly polar. DMSO−d6​ disrupts hydrogen bonding, providing sharper lines for the amine protons (if exchange is slowed) and excellent solubility, which is critical for the low-sensitivity HMBC experiment.

Step 2: 1D Baseline Acquisition

  • Action: Acquire 1H NMR (16 scans, d1=2 s) and 13C NMR (1024 scans, d1=2 s).

  • Causality: A 2-second relaxation delay ( d1 ) ensures that the quaternary spiro carbon, which relaxes slowly due to the lack of dipole-dipole interactions with attached protons, is fully integrated and visible in the 13C spectrum.

Step 3: Multiplicity-Edited HSQC

  • Action: Acquire 1H−13C HSQC with multiplicity editing.

  • Causality: In this molecule, C1, C3, C5, C7, and C8 are all methylene ( CH2​ ) groups. Multiplicity editing confirms the absence of CH or CH3​ groups, validating the skeletal structure.

Step 4: Long-Range HMBC

  • Action: Acquire 1H−13C HMBC optimized for a long-range coupling constant of nJCH​=8 Hz.

  • Causality: This specific coupling constant is the statistical average for 2-bond and 3-bond carbon-proton couplings in rigid cyclic systems, maximizing the intensity of the cross-peaks bridging the spiro carbon.

Data Presentation: Expected 2D NMR Correlations

The structural proof relies entirely on the HMBC correlation network. Below is the expected quantitative data matrix for 6-Oxa-2-azaspiro[3.4]octane.

PositionRing AssignmentExpected 1H Shift (ppm)Expected 13C Shift (ppm)Key HMBC Correlations (Proving Connectivity)
C1 / C3 Azetidine ( CH2​ )~3.8 - 4.2~45.0 - 50.0C4 (2-bond), C5 (3-bond), C8 (3-bond)
C4 Spiro Center (C) None ~40.0 - 45.0 Correlates with H1, H3, H5, H8
C5 Oxolane ( CH2​ , next to O)~3.6 - 3.9~70.0 - 75.0C4 (2-bond), C1/C3 (3-bond), C7
C7 Oxolane ( CH2​ , next to O)~3.5 - 3.8~65.0 - 68.0C5, C8
C8 Oxolane ( CH2​ )~2.0 - 2.3~30.0 - 35.0C4 (2-bond), C1/C3 (3-bond), C7
Visualizing the HMBC Network

The following diagram maps the critical HMBC vectors. The convergence of signals from both the azetidine protons (H1/H3) and the oxolane protons (H5, H8) onto the single quaternary node (C4) is the definitive proof of the spiro[3.4]octane architecture.

HMBC_Network C4 Spiro Carbon (C4) Quaternary H1_H3 Azetidine Protons (H1, H3) H1_H3->C4 2-bond HMBC H5 Oxolane Protons (H5) H1_H3->H5 3-bond HMBC (Across Spiro) H8 Oxolane Protons (H8) H1_H3->H8 3-bond HMBC (Across Spiro) H5->C4 2-bond HMBC H8->C4 2-bond HMBC

Figure 2: HMBC correlation network demonstrating cross-spiro connectivity.

Conclusion

For complex, compact scaffolds like 6-Oxa-2-azaspiro[3.4]octane hydrochloride, 1D NMR is fundamentally incapable of providing absolute structural validation due to the "invisible" nature of the quaternary spiro center. By implementing a rigorous 2D NMR workflow—specifically leveraging the synergistic combination of multiplicity-edited HSQC and long-range HMBC—researchers can definitively map the connectivity across the spiro junction, ensuring the integrity of their drug discovery pipelines.

References

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review Source: PMC (National Institutes of Health) URL:[Link]

  • Approach to Heterospirocycles for Medicinal Chemistry Source: PMC (National Institutes of Health) URL:[Link]

  • NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures Source: PMC (National Institutes of Health) URL:[Link]

  • 6-Oxa-2-azaspiro[3.4]octane | C6H11NO | CID 55279769 Source: PubChem URL:[Link]

Comparative

pharmacokinetic comparison of 6-Oxa-2-azaspiro[3.4]octane vs bicyclic amine scaffolds

The paradigm of modern medicinal chemistry has increasingly shifted toward the "escape from flatland," prioritizing three-dimensional, sp³-rich architectures to reduce clinical attrition rates[1]. When replacing traditio...

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Author: BenchChem Technical Support Team. Date: March 2026

The paradigm of modern medicinal chemistry has increasingly shifted toward the "escape from flatland," prioritizing three-dimensional, sp³-rich architectures to reduce clinical attrition rates[1]. When replacing traditional planar heterocycles (like morpholine or piperazine), drug development professionals frequently evaluate conformationally restricted alternatives.

This guide provides an in-depth pharmacokinetic (PK) and physicochemical comparison between classic fused/bridged bicyclic amines and the highly specialized 6-oxa-2-azaspiro[3.4]octane spirocyclic scaffold.

Structural Mechanics and Physicochemical Profiling

The structural geometry of an amine scaffold dictates its lipophilicity, solubility, and vulnerability to enzymatic degradation.

Bicyclic Amines (e.g., 3-azabicyclo[3.1.0]hexane): Fused and bridged bicyclic amines introduce rigid 3D geometries that lock the pharmacophore into its bioactive conformation. This restriction minimizes the entropic penalty upon target binding, frequently enhancing target affinity[2]. However, the dense hydrocarbon framework of many bicyclic systems inadvertently increases lipophilicity (LogP). This high lipophilicity can compromise aqueous solubility and increase the compound's susceptibility to cytochrome P450 (CYP450)-mediated oxidative clearance[2].

Spirocyclic Amines (e.g., 6-Oxa-2-azaspiro[3.4]octane): Spirocyclic scaffolds feature two rings joined by a single quaternary carbon atom, inherently projecting functional groups into orthogonal 3D vectors. The 6-oxa-2-azaspiro[3.4]octane core specifically incorporates an oxygen atom within a spiro-fused azetidine-tetrahydrofuran system. This heteroatom substitution is a deliberate mechanistic choice: it lowers the overall lipophilicity and introduces a critical hydrogen-bond acceptor, which significantly enhances aqueous solubility compared to purely carbocyclic bicyclic analogs[3]. Furthermore, the orthogonal geometry sterically shields the vulnerable α-carbons of the amine from enzymatic attack, leading to superior metabolic stability[3].

Scaffold_Evolution Planar Planar Amines (e.g., Morpholine) Bicyclic Bicyclic Amines (e.g., Azabicyclo[3.1.0]hexane) Planar->Bicyclic Increase Fsp3, Restrict Conformation Spiro Spirocyclic Amines (e.g., 6-Oxa-2-azaspiro[3.4]octane) Bicyclic->Spiro Optimize Exit Vectors, Lower cLogP

Logical progression of amine scaffold evolution in drug design.

Comparative Pharmacokinetic Data

To objectively compare these scaffolds, the following table synthesizes PK parameters observed during recent optimization campaigns, including the development of and [4],[3].

ParameterPlanar Amines (e.g., Morpholine)Bicyclic Amines (e.g., 3-Azabicyclo[3.1.0]hexane)Spirocyclic Amines (6-Oxa-2-azaspiro[3.4]octane)
Conformational Rigidity Low (Flexible Chair)High (Fused/Bridged)High (Orthogonal Spiro)
Lipophilicity (cLogP) Low (~ -0.8)Moderate/High (~ 0.5)Low (~ -0.2)
Aqueous Solubility Excellent (>500 µM)Moderate (~100 µM)Excellent (>400 µM)
Metabolic Stability (HLM t1/2​ ) Poor to ModerateModerateExcellent (>50 min)
3D Exit Vectors Linear / EquatorialRestricted / AngledOrthogonal

Self-Validating Experimental Workflows

To rigorously evaluate the PK advantages of the 6-oxa-2-azaspiro[3.4]octane scaffold against bicyclic alternatives, researchers must employ self-validating assay systems. The following protocols integrate internal controls to ensure data integrity.

Protocol 1: High-Throughput Microsomal Stability (Intrinsic Clearance) Assay

Causality & Design: This assay measures the rate of parent compound depletion by hepatic enzymes. We utilize NADPH as an essential cofactor because it is required to drive the CYP450 catalytic cycle. The inclusion of a positive control (e.g., Verapamil) validates the metabolic viability of the microsomes, ensuring that a long half-life is due to the spirocyclic scaffold's inherent stability, not an assay failure or degraded enzymes.

Step-by-Step Methodology:

  • Preparation: Pre-incubate Human Liver Microsomes (HLM) (0.5 mg/mL protein concentration) with the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS). Why cold ACN? Rapid solvent-induced denaturation instantly halts enzymatic degradation and precipitates proteins, preventing the overestimation of clearance.

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound and calculate the intrinsic clearance ( CLint​ ).

PK_Workflow Incubation 1. Microsomal Incubation HLM + Compound + NADPH (37°C) Quenching 2. Reaction Quenching Add Cold Acetonitrile + IS Incubation->Quenching Centrifugation 3. Protein Precipitation Centrifuge at 4000 rpm, 4°C Quenching->Centrifugation Analysis 4. LC-MS/MS Quantification Determine Parent Depletion Rate Centrifugation->Analysis

Step-by-step workflow for in vitro microsomal stability assessment.

Protocol 2: Thermodynamic Aqueous Solubility via Shake-Flask Method

Causality & Design: Kinetic solubility assays (e.g., DMSO stock dilution) often trap compounds in a metastable supersaturated state, yielding artificially high solubility values. A 24-hour shake-flask method ensures the system reaches thermodynamic equilibrium between the solid and aqueous phases, providing a reliable, self-validating metric for true aqueous solubility.

Step-by-Step Methodology:

  • Add an excess amount of the solid test compound (e.g., 2 mg) into a glass vial containing 1 mL of simulated intestinal fluid (FaSSIF, pH 6.5) or PBS (pH 7.4).

  • Shake the suspension mechanically at 25°C for 24 hours to ensure thermodynamic equilibrium is reached.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes to separate the undissolved solid from the saturated solution.

  • Dilute the supernatant appropriately and quantify the dissolved compound concentration using HPLC-UV against a known calibration curve.

Case Study: Optimization in Drug Discovery

The practical superiority of the 6-oxa-2-azaspiro[3.4]octane scaffold is perfectly exemplified in the discovery of S-892216 , a clinical candidate targeting the SARS-CoV-2 3CL protease[3].

During the optimization phase, early candidates utilizing standard piperidine or highly lipophilic bicyclic amine moieties exhibited high target potency but suffered from rapid metabolic degradation. By substituting the amine side chain with the 6-oxa-2-azaspiro[3.4]octane core, researchers achieved a perfectly balanced PK/PD profile[3]. The spirocyclic oxygen maintained critical solvent-exposed interactions (preserving a single-digit nanomolar potency of IC50​ = 8.37 nM), while the orthogonal geometry protected the core from CYP450 oxidation, resulting in an exceptional half-life (58% of the parent compound remaining after 30 minutes in HLM)[3].

This demonstrates that while bicyclic amines are excellent for rigidifying a molecule, spirocyclic amines like 6-oxa-2-azaspiro[3.4]octane offer a more refined tool for rescuing metabolic stability and solubility without sacrificing conformational control.

References

  • Spirocyclic and Bicyclic 8-Nitrobenzothiazinones for Tuberculosis with Improved Physicochemical and Pharmacokinetic Properties ACS Medicinal Chemistry Letters URL:[Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry Journal of Medicinal Chemistry URL:[Link]

  • Recent advances in small molecules targeting the METTL3 Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Discovery of the Clinical Candidate S‑892216: A Second-Generation of SARS-CoV‑2 3CL Protease Inhibitor for Treating COVID-19 Journal of Medicinal Chemistry URL:[Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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6-Oxa-2-azaspiro[3.4]octane hydrochloride
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6-Oxa-2-azaspiro[3.4]octane hydrochloride
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